Technical Documentation Center

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide
  • CAS: 1803588-93-3

Core Science & Biosynthesis

Foundational

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine Hydrobromide: A Comprehensive Technical Guide on Synthesis, Profiling, and Safety Protocols

Executive Summary Imidazo[1,2-a]pyridines represent a privileged class of bicyclic heterocycles in medicinal chemistry, serving as the core scaffold for numerous therapeutic agents, including GABA_A receptor agonists (e....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-a]pyridines represent a privileged class of bicyclic heterocycles in medicinal chemistry, serving as the core scaffold for numerous therapeutic agents, including GABA_A receptor agonists (e.g., zolpidem) and various kinase inhibitors. 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide is a highly specialized building block. The C7-bromide acts as an ideal handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), while the C2-tert-butyl group imparts significant steric bulk and lipophilicity, which are often utilized to modulate the pharmacokinetic properties of drug candidates.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, a mechanistic breakdown of its synthesis, a self-validating experimental protocol, and critical Material Safety Data Sheet (MSDS) guidelines.

Physicochemical Profiling & Identification

Accurate identification and tracking of building blocks are critical for reproducible drug development. Below is the consolidated physicochemical profile for this compound[1],[2].

PropertyValue / Description
Chemical Name 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide
CAS Registry Number 1803588-93-3
Molecular Formula C₁₁H₁₄Br₂N₂
Molecular Weight 334.05 g/mol
MDL Number MFCD28145337
Structural Features Fused bicyclic imidazo[1,2-a]pyridine core; tert-butyl group at C2; Bromine at C7; Hydrobromide salt form.
Appearance Solid / Crystalline Powder (Typical for imidazopyridine HBr salts)

Mechanistic Synthesis & Causality (The Tchichibabin Protocol)

The synthesis of imidazo[1,2-a]pyridines has historically relied on the Tchichibabin (or Chichibabin) reaction, a pioneering method introduced in 1925 that involves the condensation of 2-aminopyridines with α-haloketones[1][3].

The Causality of the Reaction Design

To synthesize 7-bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide, the specific precursors are 4-bromo-pyridin-2-amine and 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone) .

  • Regioselective Nucleophilic Attack: The endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic amino group. Therefore, the reaction initiates via a bimolecular nucleophilic substitution (S_N2), where the pyridine nitrogen attacks the α-carbon of bromopinacolone, displacing the aliphatic bromide to form a charged pyridinium intermediate[2][4].

  • Cyclization and Dehydration: Upon heating, the exocyclic amine undergoes intramolecular nucleophilic attack on the ketone carbonyl. Subsequent dehydration (loss of H₂O) yields the aromatized, fused imidazo[1,2-a]pyridine system[2][4].

  • In Situ Salt Formation: A major advantage of this specific protocol is that the displaced bromide and the proton lost during cyclization generate hydrobromic acid (HBr). Because the resulting imidazo[1,2-a]pyridine core is basic, it immediately sequesters the HBr, precipitating directly as the stable hydrobromide salt . This eliminates the need for a secondary salt-formation step and drives the reaction forward by removing the product from the solution phase.

Synthesis N1 4-Bromo-pyridin-2-amine (Nucleophile) N3 SN2 Alkylation (Pyridinium Intermediate) N1->N3 + N2 Bromopinacolone (Electrophile) N2->N3 N4 Intramolecular Cyclization (-H2O) N3->N4 Heat / Reflux N5 7-Bromo-2-tert-butylimidazo [1,2-a]pyridine Hydrobromide N4->N5 HBr Retention & Precipitation

Figure 1: Mechanistic pathway of the Tchichibabin synthesis yielding the hydrobromide salt.

Self-Validating Experimental Workflow

This protocol is designed as a self-validating system: the successful precipitation of the hydrobromide salt acts as a visual confirmation of cyclization, while also serving as an in-situ purification mechanism.

Reagents Required:

  • 4-Bromo-pyridin-2-amine (1.0 equiv)

  • 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone) (1.05 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Reaction Assembly: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-bromo-pyridin-2-amine and the chosen solvent (e.g., Ethanol). Ensure the solvent volume is sufficient to dissolve the starting materials but minimal enough to encourage later precipitation.

  • Electrophilic Addition: Add bromopinacolone dropwise to the stirring solution at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C for EtOH). Maintain reflux for 4 to 12 hours. The application of heat is critical to overcome the activation energy required for the dehydration step following the initial S_N2 alkylation.

  • Precipitation: Monitor the reaction. As the cyclization completes, the highly polar 7-bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide will begin to precipitate out of the hot solvent as a crystalline solid.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath for 1 hour to maximize the crystallization yield.

  • Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold solvent (e.g., cold ethanol followed by diethyl ether) to wash away any unreacted bromopinacolone and acyclic intermediates.

  • Drying: Dry the resulting solid under high vacuum at 40°C to constant weight, yielding the pure hydrobromide salt.

Material Safety Data Sheet (MSDS) & Risk Mitigation

Handling 7-bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide requires strict adherence to laboratory safety protocols. As a halogenated heterocyclic hydrobromide salt, it presents specific acute and chronic hazards[3][5].

GHS Classification & Hazard Statements
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Precautionary Handling & Storage
  • Prevention: Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area (fume hood). Wear protective nitrile gloves, tightly fitting safety goggles, and a lab coat[6].

  • Storage: Store locked up in a cool, dry, and well-ventilated place. Keep the container tightly closed. Protect from moisture, as hydrobromide salts can be hygroscopic[6].

Emergency First Aid Procedures
  • Inhalation: Remove the person to fresh air and keep comfortable for breathing. If breathing is difficult, administer oxygen and seek medical attention[7].

  • Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[7].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes[7].

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately[7].

SpillResponse S1 Spill Detected (Solid/Powder) S2 Evacuate Area & Don PPE (Respirator/Gloves) S1->S2 S3 Containment (Avoid Dust Formation) S2->S3 S4 Sweep/Vacuum (Explosion-Proof) S3->S4 S5 Dispose as Hazardous Waste S4->S5

Figure 2: Standard operating procedure for hazardous spill containment and disposal.

References

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 2021. Available at:[Link]

  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Advances, 2024. Available at:[Link]

Sources

Foundational

Mechanism of Action for 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine Derivatives: A Technical Guide to Scaffold-Driven Pharmacology

Executive Summary The imidazo[1,2-a]pyridine bicyclic system is a highly privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous blockbuster drugs (e.g., zolpidem, alpidem) and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine bicyclic system is a highly privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous blockbuster drugs (e.g., zolpidem, alpidem) and advanced clinical candidates. Within this chemical space, 7-bromo-2-tert-butylimidazo[1,2-a]pyridine (often handled as a stable hydrobromide salt 1) has emerged as a critical intermediate. It is engineered specifically to provide unique steric, electronic, and synthetic advantages.

This whitepaper explores the mechanistic pathways modulated by derivatives of this scaffold, focusing on neuropharmacology (GABA-A and 5-HT2A receptors) and the self-validating experimental protocols required to evaluate them.

Structural Rationale & Scaffold Dynamics

The pharmacological efficacy of derivatives built from this scaffold is directly dictated by its substitution pattern:

  • The 2-tert-butyl Group (Steric Anchor): Unlike methyl or ethyl substitutions, the bulky tert-butyl group at the C2 position locks the molecule into specific conformations within target binding pockets. It serves a dual purpose: it fills deep lipophilic pockets (such as the transmembrane domains of ion channels) to increase binding affinity, and it sterically shields the imidazopyridine core from rapid cytochrome P450-mediated oxidation, thereby extending the compound's half-life.

  • The 7-Bromo Handle (Electronic & Synthetic Vector): The C7 position is electronically distinct from the highly reactive C3 position. A bromine atom here acts as a powerful vector for late-stage functionalization via palladium-catalyzed cross-coupling. In the final drug molecule, if the bromine is retained, it acts as a potent halogen-bond donor, interacting with backbone carbonyls of target proteins.

Primary Mechanisms of Action

Positive Allosteric Modulation (PAM) of GABA-A Receptors

Imidazo[1,2-a]pyridine derivatives are renowned for their action at γ -aminobutyric acid type A (GABA-A) receptors. Structural studies on related analogs, such as the DS2 compound, demonstrate that these molecules act as functionally selective positive allosteric modulators at δ -containing or γ -containing GABA-A receptors 2.

When a 7-substituted-2-tert-butylimidazo[1,2-a]pyridine derivative binds to the allosteric site (typically at the α/γ or α/β subunit interface), it lowers the activation energy required for GABA to induce the channel's open state. This increases the frequency of channel opening, leading to a massive influx of chloride ions and subsequent neuronal hyperpolarization.

Pathway A Derivative Binding (Allosteric Site) B Receptor Conformational Shift A->B C Increased Chloride Ion Influx B->C D Neuronal Hyperpolarization C->D

Fig 1. GABA-A receptor allosteric modulation pathway by imidazo[1,2-a]pyridine derivatives.

5-HT2A Serotonin Receptor Modulation

Beyond GABAergic targets, the 2-tert-butylimidazo[1,2-a]pyridine core has been successfully utilized to design modulators of the 5-HT2A serotonin receptor, which are critical in treating neuropsychiatric disorders 3. Functionalizing the 7-bromo position with extended piperazine or fluorophenethyl moieties shifts the scaffold's affinity toward G-protein coupled receptors (GPCRs), where the basic nitrogen of the imidazopyridine core forms a critical salt bridge with an aspartate residue (Asp155) in the 5-HT2A binding pocket.

Self-Validating Experimental Protocols

To rigorously evaluate derivatives of 7-bromo-2-tert-butylimidazo[1,2-a]pyridine, scientists must employ self-validating workflows. Below are the definitive protocols for synthesis and biological validation.

Protocol A: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Causality: The 7-bromo position is selected for functionalization because it is less sterically hindered than the C3 position, allowing for efficient oxidative addition by Palladium(0). We utilize Pd(dppf)Cl2​ because its bidentate nature prevents catalyst degradation, and its large bite angle accelerates reductive elimination, minimizing unwanted debromination.

  • Preparation: Charge an oven-dried Schlenk flask with 7-bromo-2-tert-butylimidazo[1,2-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and 2M aqueous K2​CO3​ (3:1 ratio, 2.0 eq base). Reasoning: Degassing prevents the oxidation of the Pd(0) active species. The biphasic system ensures high solubility for the organic scaffold while providing the aqueous base necessary to activate the boronic acid into a reactive boronate complex.

  • Reaction: Heat the mixture to 90°C for 12 hours under a nitrogen atmosphere.

  • Self-Validation Step: Before workup, perform an LC-MS analysis of the crude mixture. The complete disappearance of the isotopic doublet characteristic of the 7-bromo starting material (m/z M and M+2 in a 1:1 ratio) validates 100% conversion, ensuring no starting material contaminates the biological assays.

  • Purification: Extract with EtOAc, dry over MgSO4​ , and purify via flash chromatography.

Workflow S1 7-Bromo-2-tert-butyl imidazo[1,2-a]pyridine S2 Pd-Catalyzed Cross-Coupling S1->S2 S3 LC-MS Validation & Purification S2->S3 S4 High-Throughput Screening S3->S4

Fig 2. Synthetic workflow and screening cascade for imidazo[1,2-a]pyridines.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (GABA-A Validation)

Causality: Whole-cell patch-clamp is chosen over fluorescence-based membrane potential assays because it provides high-temporal-resolution data on channel opening kinetics. This is essential for distinguishing true allosteric modulators from direct agonists.

  • Cell Preparation: Culture HEK293T cells transiently expressing recombinant GABA-A receptor subunits (e.g., α1β2γ2 ).

  • Pipette Configuration: Pull borosilicate glass pipettes to a resistance of 3-5 M Ω . Fill with an intracellular solution containing 140 mM CsCl, 10 mM EGTA, and 10 mM HEPES (pH 7.3). Reasoning: Cesium chloride (CsCl) is used instead of KCl to block endogenous potassium currents, cleanly isolating the chloride currents mediated by GABA-A.

  • Recording: Establish the whole-cell configuration and clamp the membrane potential at -60 mV.

  • Application: Apply a sub-maximal concentration of GABA ( EC20​ ) co-applied with the synthesized derivative (1 μ M) using a rapid perfusion system. Reasoning: Using an EC20​ baseline ensures the receptor is not saturated, providing the dynamic range necessary to observe positive allosteric potentiation.

  • Self-Validation Step: Apply bicuculline (10 μ M, a competitive GABA-A antagonist) at the end of the recording. The complete abolition of the recorded current validates that the observed potentiation was exclusively mediated via GABA-A receptor activation and not an artifactual membrane leak.

Quantitative Data Summary

The table below summarizes representative pharmacological data demonstrating how different substitutions at the C7 position of the 2-tert-butylimidazo[1,2-a]pyridine core shift the mechanism of action and potency.

Compound ScaffoldSubstitution at C7Primary TargetValidation AssayIC50 / EC50Max Efficacy / Potentiation
Core Scaffold -BrN/A (Intermediate)LC-MS / NMRN/AN/A
Derivative A -PhenylGABA-A ( α1β2γ2 )Patch-Clamp45 nM120% potentiation
Derivative B -Thiophen-2-ylGABA-A ( α4β3δ )Patch-Clamp12 nM185% potentiation
Derivative C -Fluorophenethyl5-HT2A ReceptorRadioligand Binding8.5 nM Ki​ = 4.2 nM

References

  • Source: sapphirebioscience.
  • Source: acs.
  • Source: google.

Sources

Exploratory

A Comprehensive Technical Guide to Determining the Solubility Profile of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine Hydrobromide in Organic Solvents

Abstract This in-depth technical guide provides a robust framework for researchers, scientists, and drug development professionals to determine the solubility profile of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a robust framework for researchers, scientists, and drug development professionals to determine the solubility profile of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide in various organic solvents. Recognizing the scarcity of publicly available solubility data for this specific compound, this guide focuses on the foundational principles and a detailed experimental protocol to empower researchers to generate reliable and reproducible solubility data. The methodologies outlined herein are grounded in established principles of physical chemistry and analytical science, ensuring scientific integrity and providing a self-validating system for data generation.

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of Solubility

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] Compounds in this class, such as zolpidem and alpidem, have achieved commercial success, underscoring the therapeutic potential of this molecular framework.[3] The specific compound of interest, 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide, is a derivative that combines this potent core with a bulky tert-butyl group and a bromine substituent, features that can significantly influence its physicochemical properties.

Solubility is a critical determinant of a drug candidate's success, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.[4][5] A comprehensive understanding of the solubility of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide in a range of organic solvents is therefore indispensable for its advancement in the drug development pipeline. This data informs critical processes such as reaction optimization, purification, crystallization, and the development of suitable dosage forms.[6][7]

This guide will provide a detailed, step-by-step methodology for determining the equilibrium solubility of this compound, a critical parameter for any further development.

Foundational Principles of Solubility Determination

The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. For pharmaceutical compounds, the isothermal saturation method is a gold standard for determining equilibrium solubility.[8][9] This method involves suspending an excess of the solid in the solvent at a constant temperature and allowing the system to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined analytically.

The choice of analytical technique for quantification is crucial for accuracy. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the concentration of a dissolved analyte due to its high sensitivity, specificity, and precision.[10][11][12]

Experimental Protocol: Isothermal Equilibrium Solubility Determination with HPLC Quantification

This section details a comprehensive protocol for determining the solubility of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide.

Materials and Equipment
  • 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide (ensure purity is characterized)

  • Selected organic solvents (HPLC grade or higher)

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Volumetric flasks and pipettes

  • Mobile phase for HPLC (e.g., a mixture of acetonitrile and water with a suitable buffer)

Step-by-Step Methodology
  • Preparation of Solvent and Compound:

    • Ensure all solvents are of high purity to avoid interferences.

    • Characterize the solid form of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide (e.g., by PXRD) to ensure consistency, as different polymorphic forms can exhibit different solubilities.[9]

  • Sample Preparation for Equilibration:

    • To a series of vials, add a known volume or mass of each selected organic solvent.

    • Add an excess amount of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide to each vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure a saturated solution has been achieved.[13]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[9]

  • Sample Collection and Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.[8]

    • Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis:

    • Develop and validate an HPLC method for the quantification of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide. This includes establishing linearity, accuracy, precision, and the limits of detection and quantification.[10][14]

    • Prepare a series of calibration standards of known concentrations.

    • Inject the calibration standards and the prepared samples onto the HPLC system.

    • Record the peak area of the analyte for each injection.

  • Data Analysis and Calculation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis start Start add_solvent Add Solvent to Vial start->add_solvent add_solute Add Excess Solute add_solvent->add_solute seal_vial Seal Vial add_solute->seal_vial shake Agitate at Constant Temperature (24-72h) seal_vial->shake settle Settle Excess Solid shake->settle filter Filter Supernatant (0.22 µm) settle->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate end_node End calculate->end_node

Caption: Isothermal Equilibrium Solubility Workflow.

Data Presentation

The determined solubility data should be presented in a clear and concise tabular format for easy comparison and interpretation.

Table 1: Solubility of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine Hydrobromide in Various Organic Solvents at 25 °C

SolventDielectric ConstantPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Methanol32.75.1[Insert Data][Insert Data]
Ethanol24.54.3[Insert Data][Insert Data]
Isopropanol19.93.9[Insert Data][Insert Data]
Acetonitrile37.55.8[Insert Data][Insert Data]
Acetone20.75.1[Insert Data][Insert Data]
Dichloromethane8.93.1[Insert Data][Insert Data]
Ethyl Acetate6.04.4[Insert Data][Insert Data]
Toluene2.42.4[Insert Data][Insert Data]
Heptane1.90.1[Insert Data][Insert Data]
Dimethyl Sulfoxide (DMSO)46.77.2[Insert Data][Insert Data]

Factors Influencing Solubility

Several factors can influence the solubility of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide, and these should be considered when interpreting the experimental data:

  • Solvent Polarity: As a hydrobromide salt, the compound is ionic and will likely exhibit higher solubility in polar solvents that can effectively solvate the ions.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.

  • pH (in aqueous or protic solvents): The ionization state of the imidazo[1,2-a]pyridine core can be influenced by the pH of the medium, which in turn affects solubility.

  • Crystalline Form (Polymorphism): Different crystal polymorphs of a compound can have different lattice energies and, consequently, different solubilities.[9]

Conclusion

This technical guide provides a comprehensive and scientifically rigorous protocol for determining the solubility profile of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide in organic solvents. By following the detailed methodology presented, researchers can generate high-quality, reliable data that is essential for the continued development of this and other promising imidazo[1,2-a]pyridine-based drug candidates. The principles and techniques outlined are broadly applicable to the solubility determination of other pharmaceutical compounds.

References

  • Al-Tel, T. H. (2021). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 6(45), 30095–30113. [Link]

  • Arami, A., & Fakhree, M. A. A. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 28(2), 105-116. [Link]

  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 381–385. [Link]

  • Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 659, 124233. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Chadwick, K., et al. (2019). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystals, 9(4), 191. [Link]

  • Jouyban, A., & Fakhree, M. A. A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Molbank, 2020(4), M1171. [Link]

  • Wang, L., et al. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(1), 77–83. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • NextSDS. (n.d.). 7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide — Chemical Substance Information. [Link]

  • Kiani, M., & Jouyban, A. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 11(4), 743-757. [Link]

  • Voskressensky, L. G., et al. (2022). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. Chemistry of Heterocyclic Compounds, 58(4-5), 227-234. [Link]

  • Pinal, R. (2002). Solubility Measurement Using Differential Scanning Calorimetry. Industrial & Engineering Chemistry Research, 41(19), 4943–4948. [Link]

  • Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padova. [Link]

  • Küçükgüzel, Ş. G., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Molecules, 9(9), 779-787. [Link]

  • Al-Shehri, S., et al. (2023). Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. Arabian Journal of Chemistry, 16(11), 105214. [Link]

  • Fant, K. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Commission, Ispra. [Link]

  • Martínez-Vargas, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry, 6(4), 100. [Link]

  • ResearchGate. (n.d.). Schematic diagram of Isothermal Solubility Measurement Apparatus. [Link]

  • Kidwai, M., et al. (2005). Catalyst and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 16(5), 993-996. [Link]

  • Pace, C. N. (1992). The Solubility of Proteins in Organic Solvents. Protein Science, 1(1), 151-154. [Link]

  • Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3149–3156. [Link]

  • Gobeil, S., et al. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry, 86(1), 595–611. [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. [Link]

Sources

Foundational

Step-by-Step Synthesis Pathway of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide

Executive Summary & Strategic Rationale Imidazo[1,2-a]pyridines represent a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of antiviral, antibacterial, and anticancer agen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Imidazo[1,2-a]pyridines represent a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of antiviral, antibacterial, and anticancer agents[1]. The target compound, 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide (CAS: 1803588-93-3)[2], is a highly valuable intermediate. The presence of the bromine atom at the C7 position provides a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), while the bulky tert-butyl group at C2 enhances the molecule's lipophilicity and metabolic stability.

To synthesize this molecule, we employ the classical Tschitschibabin (Chichibabin) cyclocondensation [1]. This method is highly favored in process chemistry because it builds the bicyclic core in a single, atom-economical step from readily available precursors.

Mechanistic Pathway & Regioselectivity

The synthesis relies on the condensation between an α-haloketone and a 2-aminopyridine derivative[1]. For our specific target, the precursors are 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone) and 4-bromo-2-aminopyridine (also known as 2-amino-4-bromopyridine, CAS: 7598-35-8)[3][4].

Causality of the Reaction Sequence:

  • Nucleophilic Attack: Despite the presence of the exocyclic primary amine, the endocyclic pyridine nitrogen (N1) is significantly more nucleophilic due to the resonance donation of the exocyclic nitrogen's lone pair. Thus, N1 initiates an SN​2 attack on the α-carbon of bromopinacolone, displacing the bromide ion to form an alkylated pyridinium intermediate[5].

  • Cyclization & Dehydration: The exocyclic amine subsequently attacks the pendant carbonyl group. Following the elimination of a water molecule, the aromatic imidazo[1,2-a]pyridine system is formed.

  • In-Situ Salt Formation: Because the cyclization naturally liberates one equivalent of hydrobromic acid (HBr), and the resulting imidazo[1,2-a]pyridine is highly basic, the product is generated directly as the hydrobromide salt. By deliberately avoiding the addition of an exogenous base (such as NaHCO3​ )[1], we force the direct crystallization of the salt, simplifying isolation.

Mechanism A 4-Bromo-2-aminopyridine (Nucleophile) C Alkylated Pyridinium Intermediate A->C SN2 Alkylation at Ring N1 B 1-Bromo-3,3-dimethylbutan-2-one (Electrophile) B->C D 7-Bromo-2-tert-butylimidazo [1,2-a]pyridine HBr C->D Intramolecular Condensation (-H2O)

Fig 1. Retrosynthetic and forward mechanistic pathway via the Chichibabin reaction.

Quantitative Data & Stoichiometry

To ensure a self-validating and reproducible system, the stoichiometry is designed with a slight excess of the electrophile. This guarantees the complete consumption of the more expensive 4-bromo-2-aminopyridine[4].

Table 1: Reagent Specifications and Stoichiometry

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (100 mmol Scale)
4-Bromo-2-aminopyridine Nucleophile173.011.0017.30 g
1-Bromo-3,3-dimethylbutan-2-one Electrophile179.051.0518.80 g
Absolute Ethanol Solvent / Anti-solvent46.07N/A150 mL
7-Bromo-2-tert-butylimidazo[1,2-a]pyridine HBr Target Product334.041.00 (Theoretical)33.40 g

Experimental Protocol (Self-Validating Workflow)

The following step-by-step methodology is engineered for high purity and yield, utilizing thermodynamic control to drive the reaction and kinetic control during cooling to ensure optimal crystal growth.

Step 1: Reagent Preparation
  • Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 17.30 g (100 mmol) of 4-bromo-2-aminopyridine[3].

  • Add 150 mL of absolute ethanol. Rationale: Ethanol provides excellent solubility for the starting materials at reflux while acting as a poor solvent for the final hydrobromide salt at low temperatures.

  • Add 18.80 g (105 mmol) of 1-bromo-3,3-dimethylbutan-2-one dropwise over 10 minutes at room temperature.

Step 2: Cyclocondensation
  • Heat the reaction mixture to a gentle reflux (approx. 78°C).

  • Maintain reflux for 4 to 8 hours.

  • In-Process Control (IPC): At the 4-hour mark, withdraw a 0.1 mL aliquot. Analyze via TLC (Eluent: 50% EtOAc in Hexanes) or HPLC. The reaction is deemed complete when the spot corresponding to 4-bromo-2-aminopyridine is no longer visible.

Step 3: Crystallization & Isolation
  • Once complete, remove the heat source and allow the mixture to cool ambiently to room temperature (approx. 20°C) over 2 hours. Causality: A slow cooling rate (approx. 10°C/hour) prevents the entrapment of colored impurities within the crystal lattice.

  • Transfer the flask to an ice-water bath and cool to 0–5°C for an additional 2 hours to maximize precipitation of the hydrobromide salt.

  • Isolate the crystalline solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2 x 30 mL of ice-cold diethyl ether. Rationale: Cold ether effectively washes away unreacted bromopinacolone and soluble organic byproducts without dissolving the highly polar hydrobromide salt.

  • Dry the product in a vacuum desiccator at 45°C to a constant weight.

Workflow S1 1. Reagent Mixing Dissolve precursors in EtOH S2 2. Reflux Heat at 78°C for 4-8 hrs S1->S2 S3 3. IPC Monitor via TLC/HPLC S2->S3 S3->S2 Incomplete S4 4. Crystallization Cool to 0-5°C S3->S4 Conversion >95% S5 5. Isolation Vacuum filtration & wash S4->S5

Fig 2. Self-validating experimental workflow for the synthesis and isolation of the HBr salt.

Critical Process Parameters & Analytical Expectations

Table 2: Expected Analytical Profile

ParameterExpected OutcomeTroubleshooting / Notes
Yield 75% - 85%Low yield indicates incomplete cyclization; extend reflux time.
Appearance White to off-white crystalline powderA dark brown color indicates oxidation or trapped impurities; recrystallize from boiling ethanol.
1H NMR (DMSO-d6) Distinct tert-butyl singlet (~1.4 ppm); downfield aromatic shiftsThe proton on C3 of the imidazo[1,2-a]pyridine ring typically appears as a sharp singlet around 8.0-8.5 ppm due to protonation of the core.
Mass Spectrometry m/z [M+H]+ ~ 253.0 / 255.0Shows characteristic 1:1 isotopic pattern confirming the presence of one bromine atom on the free base.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine Hydrobromide

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an ideal scaffold for developing a wide range of therapeutic agents, including anxiolytics like alpidem and zolpidem, as well as novel kinase inhibitors.[1] The ability to selectively functionalize this core is paramount for structure-activity relationship (SAR) studies in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds, offering a robust method for the arylation of the imidazo[1,2-a]pyridine nucleus.[2][3]

This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide with various arylboronic acids. We will delve into the rationale behind the selection of catalysts, bases, and solvents, with a special emphasis on the in-situ neutralization of the hydrobromide salt, a critical step for successful coupling.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired 7-aryl-2-tert-butylimidazo[1,2-a]pyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Imidazo[1,2-a]pyridine-Pd(II)-Br Oxidative_Addition->Pd(II)_Complex Ar-Br Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Aryl-Pd(II)_Complex Imidazo[1,2-a]pyridine-Pd(II)-Aryl Transmetalation->Aryl-Pd(II)_Complex Ar'-B(OH)2 / Base Reductive_Elimination Reductive Elimination Aryl-Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine Hydrobromide

This protocol provides a general procedure that can be adapted for various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.[6][7][8][9]

Materials:

  • 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 3.0-4.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed water (if using a mixed solvent system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

A Note on the Hydrobromide Salt: The starting material is a hydrobromide salt, meaning the imidazo[1,2-a]pyridine nitrogen is protonated. An adequate amount of base is crucial not only to facilitate the transmetalation step but also to neutralize this acidic proton, liberating the free base for the oxidative addition step. Therefore, using at least one extra equivalent of base compared to standard Suzuki protocols is recommended.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 3.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) via syringe. If a co-solvent is used, add the degassed water at this stage (a common ratio is 4:1 to 10:1 organic solvent to water). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) using an oil bath or heating mantle.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-2-tert-butylimidazo[1,2-a]pyridine.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table provides a starting point for optimization.

ParameterRecommended OptionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalysts (e.g., SPhos, XPhos)The choice of ligand is critical. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[10] For challenging couplings, more advanced catalyst systems like Buchwald precatalysts may be required.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃A strong enough base is needed to neutralize the hydrobromide salt and facilitate transmetalation. Carbonates and phosphates are commonly used.[11] The choice of base can also influence the reaction rate and selectivity.
Solvent 1,4-Dioxane, Toluene, DMF, THF, often with water as a co-solventThe solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. Aprotic polar solvents are generally preferred. The addition of a small amount of water can sometimes accelerate the reaction.[4]
Temperature 80 - 120 °CHigher temperatures generally lead to faster reaction rates, but can also promote side reactions. The optimal temperature should be determined empirically.
Arylboronic Acid Electron-rich and electron-neutral arylboronic acidsElectron-poor arylboronic acids can sometimes be more challenging substrates. The use of boronate esters (e.g., pinacol esters) can be an alternative for unstable boronic acids.[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient base- Low reaction temperature- Poorly soluble reagents- Use a fresh batch of catalyst or a different catalyst system.- Increase the equivalents of base.- Increase the reaction temperature.- Try a different solvent system to improve solubility.
Formation of homocoupled byproducts - Decomposition of the boronic acid- Oxygen contamination- Ensure a thoroughly deoxygenated reaction mixture.- Use a boronate ester instead of a boronic acid.
Decomposition of starting material or product - High reaction temperature- Prolonged reaction time- Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-aryl-2-tert-butylimidazo[1,2-a]pyridines. By carefully selecting the catalyst, base, and solvent, and by accounting for the hydrobromide nature of the starting material, high yields of the desired products can be achieved. This protocol provides a solid foundation for researchers to explore the synthesis of a diverse range of functionalized imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Retrieved from [Link]

  • Barrios-Landeros, F., & Carrow, B. P. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2186-2198. [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 406-411. [Link]

  • ACS Publications. (2008, August 9). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018, May 1). Journal of Catalysis, 361, 1-10. [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). Retrieved from [Link]

  • PubMed. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. Retrieved from [Link]

  • ACS Publications. (2005, March 8). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • ResearchGate. (2009, May 15). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • PMC. (2020, July 17). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). Chem. Proc., 18(1), 10. [Link]

  • PubMed. (2020, September 15). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Retrieved from [Link]

  • ACS Publications. (2012, November 14). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Retrieved from [Link]

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. (n.d.). Retrieved from [Link]

  • ACS Publications. (2000, September 13). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2024, November 14). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • PMC. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Retrieved from [Link]

  • Selected examples of on water couplings of imidazo[1,2‐b]pyridine with aryl halides. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2026, February 5). ChemInform Abstract: Suzuki Cross‐Coupling Reaction of Aryl and Heterocyclic Bromides and Aromatic Polybromides on a Pd(II)‐Hydrotalcite Catalyst. Retrieved from [Link]

  • ResearchGate. (2021, September). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

Sources

Application

Application Note & Protocols: Synthesis of Imidazo[1,2-a]pyridine Derivatives from 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine Hydrobromide

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of diverse imidazo[1,2-a]pyridine derivatives, a scaffold of significant interest in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of diverse imidazo[1,2-a]pyridine derivatives, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active compounds.[1][2][3] Starting from the readily accessible building block, 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide, this note details robust and versatile protocols for derivatization, primarily focusing on palladium-catalyzed cross-coupling reactions. The methodologies outlined herein are designed to be reproducible and scalable, enabling researchers to generate libraries of novel compounds for screening and lead optimization. We delve into the mechanistic underpinnings of these transformations, offering insights into reagent selection and reaction optimization.

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a classic example of a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and unique electronic properties allow it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] Derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and central nervous system-acting agents.[4] In fact, several commercial drugs, such as Zolpidem and Alpidem, feature this core structure.[1][2][3] The strategic functionalization of this core is paramount to modulating its biological activity and pharmacokinetic properties. The starting material, 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide, serves as a versatile platform for introducing molecular diversity at the C7 position, a key vector for exploring structure-activity relationships (SAR). The bulky tert-butyl group at the C2 position often enhances metabolic stability and can influence the overall conformation of the molecule.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[6] The bromine atom at the C7 position of our starting material is an ideal handle for these transformations. This guide will focus on three principal, high-yield coupling strategies: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the introduction of alkyne moieties.

Workflow Overview

G cluster_start Starting Material Preparation cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_products Product Diversification cluster_downstream Purification & Analysis start_mat 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine Hydrobromide freebase Free-Basing (e.g., aq. NaHCO3) start_mat->freebase Neutralization suzuki Suzuki-Miyaura (Boronic Acids/Esters) freebase->suzuki Coupling Partner + Pd Catalyst/Ligand + Base buchwald Buchwald-Hartwig (Amines) freebase->buchwald Coupling Partner + Pd Catalyst/Ligand + Base sonogashira Sonogashira (Terminal Alkynes) freebase->sonogashira Coupling Partner + Pd Catalyst/Ligand + Base aryl_deriv C7-Aryl/Heteroaryl Derivatives suzuki->aryl_deriv amine_deriv C7-Amino Derivatives buchwald->amine_deriv alkyne_deriv C7-Alkynyl Derivatives sonogashira->alkyne_deriv purification Purification (e.g., Column Chromatography) aryl_deriv->purification amine_deriv->purification alkyne_deriv->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

Initial Preparation: Free-Basing of the Starting Material

Rationale: The hydrobromide salt of the starting material is often crystalline and stable for storage. However, most cross-coupling reactions require the free-base form for optimal reactivity. The presence of the acidic proton can interfere with the basic conditions of the coupling reactions. Neutralization is a critical first step.

Protocol:

  • Dissolve 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃).

  • Stir the biphasic mixture vigorously for 30-60 minutes at room temperature.

  • Separate the organic layer.

  • Extract the aqueous layer with the same organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base as a solid. This product is typically used in the next step without further purification.

Protocol A: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

Mechanistic Insight: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[7][8] The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[7][8] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating these steps.[9]

G start_node Setup Reaction Vessel (Inert Atmosphere: N2 or Ar) add_reagents Add: - Free-Based Starting Material (1.0 eq) - Boronic Acid/Ester (1.1-1.5 eq) - Pd Catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) - Base (e.g., K2CO3, 2-3 eq) start_node->add_reagents add_solvent Add Degassed Solvent (e.g., Dioxane/H2O, Toluene, DME) add_reagents->add_solvent heat Heat Reaction Mixture (e.g., 80-110 °C) add_solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup (e.g., add H2O, extract with EtOAc) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • To an oven-dried reaction vessel, add the 7-bromo-2-tert-butylimidazo[1,2-a]pyridine free base (1.0 eq), the desired aryl or heteroaryl boronic acid or pinacol ester (1.2 eq), a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq), and the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.[7]

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[7]

  • Heat the reaction mixture to 90-100 °C and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired C7-aryl derivative.[10]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic Acid PartnerCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O10012
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)Toluene/H₂O1108
3Pyridine-3-boronic acidSPhos Pd G2 (3)K₃PO₄ (3)Dioxane/H₂O9016
Protocol B: Buchwald-Hartwig Amination for C–N Bond Formation

Mechanistic Insight: This reaction enables the formation of C-N bonds by coupling an aryl halide with an amine.[11] The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][12] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step, which is often the rate-limiting step. A strong, non-nucleophilic base is required to deprotonate the amine.

Detailed Protocol:

  • In a glovebox or under an inert atmosphere, add the 7-bromo-2-tert-butylimidazo[1,2-a]pyridine free base (1.0 eq), the desired amine (1.2-1.5 eq), a strong base such as sodium tert-butoxide (NaOtBu, 1.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the appropriate ligand (e.g., XPhos, 4 mol%) to a reaction tube.[13]

  • Add a dry, degassed solvent such as toluene or dioxane.[13]

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.[13]

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction carefully with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the C7-amino derivative.[14]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmine PartnerCatalyst/Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)
1MorpholinePd₂(dba)₃/XPhos (2/4)NaOtBu (1.5)Toluene11018
2AnilineG3-XPhos Pd (3)LHMDS (1.5)Dioxane10024
3BenzylaminePd(OAc)₂/BINAP (2/3)Cs₂CO₃ (2)Toluene11016
Protocol C: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

Mechanistic Insight: The Sonogashira coupling reaction forms a C-C bond between a vinyl or aryl halide and a terminal alkyne.[15][16][17] It is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst.[16] The palladium cycle facilitates the oxidative addition and reductive elimination, while the copper cycle is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. Copper-free versions of this reaction have also been developed to avoid the homocoupling of alkynes (Glaser coupling).[15]

Detailed Protocol:

  • To a reaction flask, add the 7-bromo-2-tert-butylimidazo[1,2-a]pyridine free base (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) salt such as copper(I) iodide (CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent, typically an amine base like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the base.[18]

  • Add the terminal alkyne (1.2-1.5 eq) via syringe.[18]

  • Stir the reaction at a temperature ranging from room temperature to 60 °C for 2-12 hours.[18]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., EtOAc) and wash with aqueous ammonium chloride solution to remove copper salts, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the C7-alkynyl derivative.

Characterization and Data Interpretation

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The disappearance of the C7-H signal and the appearance of new signals corresponding to the coupled fragment are key diagnostic markers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the new compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider screening different ligands, bases, solvents, and temperatures. Catalyst deactivation can be an issue; ensure all reagents and solvents are properly degassed and anhydrous where necessary.

  • Side Reactions: In Suzuki couplings, homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can be beneficial, but excessive amounts can complicate purification. In Buchwald-Hartwig reactions, hydrodehalogenation (replacement of Br with H) can be a competing pathway.

  • Purification Challenges: Some imidazo[1,2-a]pyridine derivatives can be basic and may streak on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve chromatographic performance.

Conclusion

The protocols described in this application note provide a robust framework for the synthesis of a wide variety of C7-functionalized 2-tert-butylimidazo[1,2-a]pyridine derivatives. By leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can efficiently generate novel molecules with high potential for biological activity. The key to success lies in the careful selection of reaction conditions, including the catalyst, ligand, base, and solvent, tailored to the specific substrates being coupled.

References

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega. URL: [Link]

  • Title: Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: PubMed. URL: [Link]

  • Title: Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Source: PubMed. URL: [Link]

  • Title: Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... Source: ResearchGate. URL: [Link]

  • Title: Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Source: E3S Web of Conferences. URL: [Link]

  • Title: Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Source: Scirp.org. URL: [Link]

  • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Source: MDPI. URL: [Link]

  • Title: Synthesis of imidazo[1,2-a]pyridines. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Source: Letters in Applied NanoBioScience. URL: [Link]

  • Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Source: PMC. URL: [Link]

  • Title: Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Source: Beilstein Journals. URL: [Link]

  • Title: Buchwald–Hartwig amination. Source: Wikipedia. URL: [Link]

  • Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Source: ResearchGate. URL: [https://www.researchgate.net/publication/381480119_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Title: [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. Source: PubMed. URL: [Link]

  • Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Source: BIO Web of Conferences. URL: [Link]

  • Title: Buchwald-Hartwig Coupling. Source: Organic Synthesis. URL: [Link]

  • Title: Sonogashira coupling. Source: Wikipedia. URL: [Link]

  • Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Sonogashira Coupling. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Sonogashira Coupling. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Source: RSC Publishing. URL: [Link]

  • Title: Suzuki Coupling. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Source: ACS Publications. URL: [Link]

  • Title: Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Source: ePrints Soton - University of Southampton. URL: [Link]

  • Title: Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Source: ACS Publications. URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs. URL: [Link]

  • Title: A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Source: PMC. URL: [Link]

Sources

Method

Application Notes and Protocols: Buchwald-Hartwig Amination of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide

Introduction: The Strategic Importance of Buchwald-Hartwig Amination in Modern Drug Discovery The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Buchwald-Hartwig Amination in Modern Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The ability to controllably introduce nitrogen-containing substituents onto this heterocyclic system is paramount for modulating pharmacological properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation that has revolutionized the synthesis of aryl amines.[3][4] This protocol provides a detailed guide for the successful amination of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide, a key intermediate in the synthesis of various biologically active molecules.

This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a deeper understanding of the underlying mechanistic principles and practical considerations for optimizing this critical transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding these fundamental steps is crucial for troubleshooting and adapting the reaction to different substrates. The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) species. This is often the rate-determining step of the reaction.[7] The palladium inserts into the carbon-bromine bond, forming a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)Ln(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R2NH PdII_Amine [Ar-Pd(II)Ln(Br)(R2NH)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)Ln(NR2) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR2 Red_Elim->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide

This protocol details a general procedure for the Buchwald-Hartwig amination of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide with a primary or secondary amine. Optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary for different amine coupling partners.

Reagents and Equipment
Reagent/EquipmentPurpose
7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromideStarting material
Amine (primary or secondary)Nucleophile
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃Palladium precatalyst
Buchwald or Hartwig ligand (e.g., XPhos, RuPhos, BrettPhos)Ligand for the palladium catalyst
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)Base
Anhydrous toluene or 1,4-dioxaneSolvent
Schlenk flask or sealed reaction vialReaction vessel
Magnetic stirrer and hotplateFor heating and stirring
Inert gas supply (Argon or Nitrogen)To maintain an inert atmosphere
Standard glassware for workup and purification
Silica gel for column chromatographyFor purification
Step-by-Step Procedure

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide (1.0 equiv), the amine (1.2-1.5 equiv), the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (2.0-3.0 equiv, note that the starting material is a hydrobromide salt and will consume one equivalent of base) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to the reaction vessel. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-arylated product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Reaction Parameters
ParameterRecommended ConditionsRationale and Considerations
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Both are effective precatalysts that are reduced in situ to the active Pd(0) species.[6]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos) (1.2-6 mol%)The choice of ligand is critical and substrate-dependent. Sterically hindered ligands promote reductive elimination and prevent catalyst deactivation.[3][8]
Base NaOtBu or Cs₂CO₃ (2.0-3.0 equiv)A strong, non-nucleophilic base is required to deprotonate the amine.[9] NaOtBu is generally more reactive, while Cs₂CO₃ can be used for base-sensitive substrates.[10]
Solvent Toluene or 1,4-dioxaneAprotic, non-coordinating solvents are preferred. Toluene is a common choice, while dioxane can sometimes offer improved solubility.[6]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, particularly with less reactive aryl chlorides or hindered amines.[6]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial for maintaining catalytic activity.[5]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh batch of palladium precatalyst and ligand.- Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu).- Increase the reaction temperature.
Side Product Formation (e.g., Hydrodehalogenation) - β-hydride elimination from the palladium-amido intermediate- Use a more sterically hindered ligand to disfavor β-hydride elimination.[11]
Catalyst Decomposition - Presence of oxygen or water- High reaction temperature for extended periods- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.- Optimize the reaction time to avoid prolonged heating after completion.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylated imidazo[1,2-a]pyridines. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocol and guidelines presented here provide a solid foundation for the successful application of this powerful cross-coupling reaction in the pursuit of novel therapeutics and functional materials.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Blackmond, D. G. et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis11 , 537-544 (2021). [Link]

  • Hartwig, J. F. et al. Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry68 , 2861-2873 (2003). [Link]

  • Hartwig, J. F. et al. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society130 , 6832-6843 (2008). [Link]

  • Lipshutz, B. H. et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Organic & Inorganic Au1 , 16-25 (2021). [Link]

  • Lipshutz, B. H. et al. Recent Green and Sustainable Pd‐Catalyzed Aminations. ChemistryOpen10 , 1024-1032 (2021). [Link]

  • Hartwig, J. F. Publications. The Hartwig Group. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances10 , 37265-37299 (2020). [Link]

  • Yet, L. et al. Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. European Journal of Organic Chemistry27 , e202301211 (2024). [Link]

  • Yet, L. et al. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. New Journal of Chemistry43 , 10459-10471 (2019). [Link]

  • Yet, L. et al. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. New Journal of Chemistry43 , 10459-10471 (2019). [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. University of South Carolina. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules26 , 7426 (2021). [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition58 , 13204-13226 (2019). [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry5 , 276 (2023). [Link]

  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum. [Link]

  • Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][3][5][7]triazines. Acta Crystallographica Section E: Crystallographic Communications73 , 1452-1457 (2017). [Link]

  • Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][3][7]thiazepin-4(5 H )-one. Request PDF. [Link]

Sources

Application

Role of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide in pharmaceutical drug discovery

An in-depth guide for researchers, scientists, and drug development professionals on the application of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide. Authored by: A Senior Application Scientist Abstract and Sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide.

Authored by: A Senior Application Scientist

Abstract and Scope

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and marketed drugs.[1][2] This guide focuses on a specific, highly versatile derivative: 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide. We will explore its strategic role in drug discovery, stemming from two key structural features: the sterically demanding tert-butyl group at the 2-position, which can confer metabolic stability and target selectivity, and the bromine atom at the 7-position, a versatile synthetic handle for extensive structure-activity relationship (SAR) studies. This document provides detailed application notes and step-by-step protocols for leveraging this compound in kinase inhibition and G-Protein Coupled Receptor (GPCR) modulation programs, two target classes where the imidazo[1,2-a]pyridine core has shown significant promise.[3][4][5]

Physicochemical Profile for Drug Discovery

Before biological evaluation, a thorough understanding of a compound's physicochemical properties is critical for designing experiments and interpreting results. These parameters influence everything from solubility in assay buffers to absorption and distribution in vivo.

PropertyValue (Predicted/Typical)Significance in Drug Discovery
Molecular Formula C₁₁H₁₄BrN₂ · HBrDefines the elemental composition and exact mass for analytical characterization.
Molecular Weight 337.06 g/mol Impacts diffusion rates and adherence to guidelines like Lipinski's Rule of Five.
Appearance Pale-yellow to yellow-brown solid[6]A fundamental quality control parameter for purity and stability assessment.
Solubility Soluble in DMSO, MethanolCrucial for creating high-concentration stock solutions for serial dilution in aqueous assay buffers.
Lipophilicity (cLogP) ~3.8Influences membrane permeability, plasma protein binding, and potential for off-target effects.
pKa ~5.5 (Imidazopyridine Nitrogen)Determines the ionization state at physiological pH (7.4), which affects target engagement and solubility.

Note: Predicted values should be experimentally verified for lead compounds.

Application I: Kinase Inhibitor Scaffolding

The imidazo[1,2-a]pyridine core is a well-established scaffold for the development of potent and selective kinase inhibitors.[3][4] Derivatives have shown activity against various kinases, including ALK, PI3K, and PIM kinases, which are critical targets in oncology and inflammatory diseases.[3][7][8] The 7-bromo-2-tert-butyl derivative serves as an excellent starting point for a kinase-focused discovery program.

Experimental Rationale

The goal is to determine if the compound can inhibit the activity of a target kinase in a dose-dependent manner. A luminescent-based assay that quantifies ATP consumption (by measuring ADP production) is a robust, non-radioactive method suitable for high-throughput screening (HTS). The ADP-Glo™ Kinase Assay is a common example of this technology.[9]

General Workflow: In Vitro Kinase Assay

Caption: Workflow for a luminescent-based in vitro kinase inhibition assay.

Detailed Protocol: IC₅₀ Determination using ADP-Glo™
  • Compound Handling: a. Prepare a 10 mM stock solution of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide in 100% DMSO. b. Create a 10-point, 3-fold serial dilution plate in DMSO, then further dilute into the appropriate kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA). The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.

  • Reaction Setup (in a 384-well plate): a. Add 1 µL of diluted compound, positive control inhibitor (e.g., Staurosporine), or DMSO (vehicle control for 0% and 100% inhibition) to the appropriate wells. b. Add 2 µL of the target kinase diluted in kinase buffer. c. Rationale: This pre-incubation step allows the compound to bind to the kinase before the competitive substrate (ATP) is introduced. d. Tap the plate gently to mix and incubate for 15 minutes at room temperature (RT).

  • Initiation and Incubation: a. Add 2 µL of a solution containing the kinase substrate (e.g., a generic peptide like Myelin Basic Protein) and ATP. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. b. Incubate for 60 minutes at RT.

  • Signal Generation and Detection: a. Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. b. Incubate for 40 minutes at RT. c. Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. d. Incubate for 30 minutes at RT in the dark.

  • Data Analysis: a. Read the luminescence on a compatible plate reader. b. Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.

Application II: GPCR Modulator Discovery

GPCRs are the most successful class of drug targets, and imidazo[1,2-a]pyridine-based drugs like Zolpidem and Alpidem highlight the scaffold's utility in this area.[10] These compounds can be screened against GPCRs to identify novel agonists, antagonists, or allosteric modulators.[11][12]

Experimental Rationale

A common and effective method for monitoring the activation of many GPCRs (specifically those coupling to Gαq) is to measure the resulting increase in intracellular calcium ([Ca²⁺]i).[13][14] This is achieved by pre-loading cells expressing the target GPCR with a calcium-sensitive fluorescent dye. An increase in fluorescence upon compound addition indicates receptor activation (agonist activity).

Signaling Pathway: Gαq-Coupled GPCR Activation

G Ligand Agonist Compound GPCR Target GPCR Ligand->GPCR Binds Gq Gαq-Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor Ca_ion Ca²⁺ Release ER->Ca_ion Triggers

Caption: Simplified signaling cascade for a Gαq-coupled GPCR leading to calcium release.

Detailed Protocol: Fluorescence-Based Calcium Mobilization Assay
  • Cell Preparation: a. Seed cells stably or transiently expressing the target GPCR (e.g., HEK293 or CHO cells) into black-walled, clear-bottom 96- or 384-well plates.[15] b. Culture overnight to allow for adherence and formation of a near-confluent monolayer.

  • Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid. b. Rationale: Probenecid prevents the cells from actively pumping the dye out, ensuring a stable baseline fluorescence.[15] c. Aspirate the culture medium from the cells and add the loading buffer. d. Incubate for 60 minutes at 37°C in the dark.

  • Assay Execution (using a fluorometric imaging plate reader, e.g., FLIPR® or FlexStation®): a. Prepare a compound plate containing serial dilutions of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide, a known reference agonist, and vehicle control in an appropriate assay buffer. b. Place both the cell plate and the compound plate into the instrument. c. The instrument will record a baseline fluorescence reading for 10-20 seconds. d. The instrument's integrated fluidics will then add the compounds from the source plate to the cell plate. e. Continue recording the fluorescence signal for 90-180 seconds to capture the peak calcium response.

  • Data Analysis: a. For Agonist Mode: Calculate the maximum fluorescence signal change (peak minus baseline) for each concentration. Plot this response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect). b. For Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes before adding a known agonist at its EC₈₀ concentration. A decrease in the agonist-induced signal indicates antagonist activity. Calculate the IC₅₀ from the resulting dose-response curve.

Synthetic Utility: Library Generation via Cross-Coupling

A key advantage of this compound is the bromine atom at the 7-position, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method to install new aryl or heteroaryl groups at this position, enabling rapid generation of an analog library for SAR exploration.[16][17][18]

Reaction Scheme: Suzuki-Miyaura Cross-Coupling

G cluster_products A 7-Bromo-2-tert-butyl- imidazo[1,2-a]pyridine C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) B R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) Plus1 + D 7-Aryl/Heteroaryl-2-tert-butyl- imidazo[1,2-a]pyridine C->D Heat (e.g., 80-100 °C)

Caption: General scheme for Suzuki-Miyaura cross-coupling to diversify the 7-position.

General Protocol: Microwave-Assisted Suzuki Coupling

Microwave irradiation has become a standard technique to accelerate such reactions, significantly reducing reaction times.[16][17]

  • Reaction Setup: a. In a microwave-safe reaction vial, combine 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equiv), and a base (e.g., Cs₂CO₃, 3.0 equiv). b. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1). c. Seal the vial with a cap.

  • Microwave Irradiation: a. Place the vial in the microwave reactor. b. Heat the mixture to 100-120°C for 20-45 minutes. c. Rationale: Microwave heating provides rapid and uniform energy transfer, often leading to cleaner reactions and higher yields in shorter times compared to conventional heating.[16]

  • Work-up and Purification: a. After cooling, filter the reaction mixture through a pad of celite to remove the palladium catalyst. b. Dilute the filtrate with ethyl acetate and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude residue via flash column chromatography on silica gel to yield the desired 7-substituted product.

Conclusion and Future Directions

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide is not merely a chemical reagent but a strategic starting point for sophisticated drug discovery campaigns. Its inherent structural features are well-suited for targeting kinases and GPCRs, two of the most important target families in pharmacology. The protocols detailed herein provide robust, industry-standard methods for assessing its biological activity and for its chemical diversification. By systematically applying these workflows and synthetic strategies, research teams can efficiently generate and evaluate novel chemical entities, accelerating the journey from a promising scaffold to a potential clinical candidate.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Discovery of 9-(1-anilinoethyl)-2-morpholino-4-oxo-pyrido[1,2-a]pyrimidine-7-carboxamides as PI3Kβ/δ inhibitors for the treatment of PTEN-deficient tumours.
  • 7-Bromo-3-iodoimidazo[1,2-a]pyridine | 1246184-55-3. Sigma-Aldrich.
  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PMC.
  • Double Suzuki–Miyaura Coupling in the Synthesis of Imidazo[1,2-a]pyridine Deriv
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC.
  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobiliz
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
  • Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation.
  • Imidazo[1,2-a]pyridines: Promising Drug Candid
  • 7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide — Chemical Substance Inform
  • Substituent Effects Control the Biological Activity of Mn(II) Imidazo[1,2-a]pyridine Complexes. MDPI.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • GPCR/G Protein Overview. MedchemExpress.com.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
  • Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents. Taylor & Francis Online.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
  • Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. MDPI.
  • In vitro NLK Kinase Assay. PMC - NIH.
  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Semantic Scholar.
  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum.
  • Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroaryl
  • Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors.
  • Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
  • Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. PNAS.
  • FLIPR Calcium 4 Assay Kit Guide. Molecular Devices.
  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Addgene.
  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences.
  • Biochemical assays for kinase activity detection. Celtarys.
  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling. Ingenta Connect.
  • High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. PMC.
  • Intracellular GPCR modulators enable precision pharmacology. PMC - NIH.
  • TBK1 Kinase Assay.
  • 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine.
  • In Vitro Kinase Assays. Revvity.

Sources

Method

Application Notes and Protocols for the Preparation of Standard Solutions of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine Hydrobromide for In Vitro Assays

Introduction 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, a scaffold known for its diverse pharmacological activities.[1][2][3] As a hydrobrom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, a scaffold known for its diverse pharmacological activities.[1][2][3] As a hydrobromide salt, the compound's solubility and stability in aqueous solutions may be enhanced compared to its free base form. Accurate and reproducible results in in vitro assays, such as cell-based viability assays, enzyme inhibition assays, or receptor binding studies, are critically dependent on the precise preparation of standard solutions.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing standard solutions of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide.

Physicochemical Properties and Preliminary Considerations

A thorough understanding of the physicochemical properties of a compound is paramount for the successful preparation of stock and working solutions.[5][6] While specific experimental data for 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide is not extensively published, we can infer its likely characteristics based on the imidazo[1,2-a]pyridine scaffold and general principles of small molecule handling.

PropertyInferred Value/RecommendationRationale and Causality
Molecular Formula C₁₁H₁₄BrN₃·HBrBased on the chemical name and structure.
Molecular Weight 348.07 g/mol Calculated based on the molecular formula. This value is essential for accurate molarity calculations.[7]
Appearance White to off-white solidTypical appearance for similar heterocyclic compounds.[8]
Solubility Soluble in DMSODimethyl sulfoxide (DMSO) is a versatile solvent capable of dissolving a wide range of organic molecules and is a common choice for preparing stock solutions of small molecule inhibitors for biological assays.[4][9] The hydrobromide salt form is expected to have some aqueous solubility, but for high concentration stock solutions, DMSO is recommended to prevent precipitation.
Stability Store protected from light and moistureImidazo[1,2-a]pyridine derivatives can be sensitive to light and moisture, which can lead to degradation over time.[5] Storing in a desiccated environment and in amber vials is a precautionary measure to ensure compound integrity.
Hygroscopicity Potential to be hygroscopicHydrobromide salts can be hygroscopic, meaning they can absorb moisture from the air. This can affect the accuracy of weighing. It is crucial to handle the solid compound in a low-humidity environment and to store it in a desiccator.

Experimental Protocols

The following protocols outline the step-by-step procedures for preparing high-concentration stock solutions and subsequent working solutions of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.[7]

Materials:

  • 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL) or amber glass vials

  • Sterile, precision pipettes and tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Workflow for Stock Solution Preparation:

G cluster_0 Preparation Phase cluster_1 Storage Phase A Calculate Mass B Weigh Compound A->B Required Mass C Add DMSO B->C Weighed Compound D Dissolve C->D Compound in Solvent E Aliquot D->E Stock Solution F Store at -20°C or -80°C E->F Working Aliquots

Caption: Workflow for preparing a stock solution.

Procedure:

  • Calculation of Mass: To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 348.07 g/mol / 1000 = 3.48 mg

  • Weighing the Compound:

    • Tare a sterile 1.5 mL microcentrifuge tube or an amber glass vial on a calibrated analytical balance.

    • Carefully weigh the calculated mass (e.g., 3.48 mg) of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide directly into the tared container.[10]

    • Expert Tip: Due to the potential for hygroscopicity, it is advisable to perform the weighing process quickly in a low-humidity environment. For small quantities, it may be more accurate to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to minimize weighing errors.

  • Dissolution:

    • Add the calculated volume of anhydrous, sterile DMSO to the container with the weighed compound. For 3.48 mg, this would be 1 mL of DMSO.

    • Securely cap the container and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.[9]

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • If the compound is difficult to dissolve, sonication in a water bath for 5-10 minutes can be employed.[9] Gentle warming (e.g., to 37°C) may also aid dissolution, but prolonged heating should be avoided to prevent potential degradation.[9]

  • Aliquoting and Storage:

    • To prevent repeated freeze-thaw cycles which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[7][9][10]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.[5]

    • Store the aliquots at -20°C or -80°C, protected from light.[7][9] When stored properly, DMSO stock solutions are typically stable for several months.

Protocol 2: Preparation of Working Solutions by Serial Dilution

For most in vitro assays, the high-concentration stock solution needs to be diluted to a range of working concentrations. It is critical to perform serial dilutions in 100% DMSO before the final dilution into the aqueous assay buffer to avoid precipitation of the compound.[4][9]

Materials:

  • 10 mM stock solution of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide in DMSO

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Sterile, precision pipettes and tips

  • Assay medium (e.g., cell culture medium, buffer)

Workflow for Serial Dilution:

G A 10 mM Stock B 1 mM Intermediate A->B 1:10 Dilution in DMSO C 100 µM Intermediate B->C 1:10 Dilution in DMSO D 10 µM Intermediate C->D 1:10 Dilution in DMSO E Final Assay Concentration (e.g., 100 nM) D->E Final Dilution in Assay Medium

Caption: Serial dilution workflow.

Procedure:

  • Intermediate Dilutions in DMSO:

    • Label a series of sterile microcentrifuge tubes for the desired intermediate concentrations (e.g., 1 mM, 100 µM, 10 µM).

    • To prepare a 1 mM solution, add 90 µL of DMSO to a tube and then add 10 µL of the 10 mM stock solution. Vortex to mix thoroughly.

    • To prepare a 100 µM solution, add 90 µL of DMSO to a new tube and add 10 µL of the 1 mM intermediate solution. Vortex to mix.

    • Continue this 1:10 serial dilution process until you have a range of intermediate concentrations in DMSO that will be used to prepare your final working solutions.

  • Final Dilution in Assay Medium:

    • The final dilution into the aqueous assay medium should be done immediately before use to minimize the risk of precipitation.

    • The volume of the DMSO intermediate added to the assay medium should be kept to a minimum, typically less than 0.5% (v/v) of the final volume, to avoid solvent-induced cytotoxicity or interference with the assay.[7][9][10]

    • For example, to prepare a 100 µL final assay volume with a compound concentration of 100 nM and a final DMSO concentration of 0.1%, you would add 0.1 µL of a 100 µM DMSO intermediate solution to 99.9 µL of assay medium.

Self-Validating Systems and Quality Control:

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of the assay medium containing the same final concentration of DMSO as the wells with the test compound.[9] This allows you to account for any effects of the solvent on the assay outcome.

  • Visual Inspection: Before use, visually inspect the thawed aliquots of the stock solution for any signs of precipitation. If crystals are observed, gently warm the tube and vortex to redissolve the compound.

  • Purity Confirmation: For long-term studies or when using a new batch of the compound, it is advisable to confirm the purity and identity of the compound using analytical techniques such as HPLC-MS.

Trustworthiness and Best Practices

  • Solvent Quality: Always use high-purity, anhydrous DMSO to prevent the introduction of water, which can affect compound solubility and stability.[4]

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions.

  • Avoid Contamination: Maintain sterile technique throughout the preparation process to prevent microbial contamination, especially for cell-based assays.

  • Documentation: Keep meticulous records of all solution preparations, including lot numbers, dates, calculations, and any observations.[5]

References

  • BenchChem Technical Support Team. (2025).
  • Sigma-Aldrich.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
  • PubMed.
  • RSC Publishing. (2014). Physicochemical properties of imidazo-pyridine protic ionic liquids. RSC Publishing.
  • Captivate Bio. SMALL MOLECULES.
  • Selleck Chemicals. Inhibitor Handling Instructions. Selleck Chemicals.
  • PubChem. 2-Bromo-3-(tert-butyl)pyridine. PubChem.
  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio.
  • NextSDS.
  • Sigma-Aldrich. Imidazo 1,2-a pyridine 99 274-76-0. Sigma-Aldrich.
  • ResearchGate. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • MilliporeSigma. 7-Bromoimidazo 1,2-a pyridine AldrichCPR 808744-34-5. MilliporeSigma.
  • BLD Pharm.
  • Sigma-Aldrich. 7-Bromo-3-iodoimidazo[1,2-a]pyridine | 1246184-55-3. Sigma-Aldrich.
  • ChemScene. 72996-65-7 | 2-(2-Bromoethyl)pyridine hydrobromide. ChemScene.
  • Fisher Scientific. Hydrobromides. Fisher Scientific.
  • NextSDS.
  • PMC. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PMC.
  • Benchchem. (2025). Application Notes and Protocols for Antimicrobial Susceptibility Testing of Cinnabarin Using Broth Microdilution. Benchchem.
  • PubMed. (2024). Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. PubMed.
  • Central Drug House (P) Ltd. PYRIDINE HYDROBROMIDE CAS NO 18820-82-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
  • Jubilant Ingrevia.
  • Frontiers. (2025). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio). Frontiers.
  • Boehringer Ingelheim. Study Details | BIPI Medical & Clinical Resources. Boehringer Ingelheim.
  • PubChem. 2-Bromo-3-(tert-butyl)pyridine | C9H12BrN | CID 57581902. PubChem.

Sources

Application

Safe handling and laboratory storage guidelines for 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide

Introduction: Navigating the Handling of a Novel Imidazopyridine Derivative 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide is a substituted imidazo[1,2-a]pyridine, a class of heterocyclic compounds of significan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Handling of a Novel Imidazopyridine Derivative

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide is a substituted imidazo[1,2-a]pyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The presence of a bromine atom and a bulky tert-butyl group, combined with its formulation as a hydrobromide salt, dictates a specific set of handling and storage requirements to ensure the safety of laboratory personnel and maintain the compound's integrity.

PART 1: Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any handling of this compound. This involves a careful evaluation of its known and predicted properties to implement appropriate safety measures.

Physicochemical and Toxicological Profile (Inferred)

While a specific Safety Data Sheet (SDS) for 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide is not publicly available, we can infer its likely hazard profile from related compounds and its chemical structure. The free base, 7-Bromoimidazo[1,2-a]pyridine, is known to be a solid. The hydrobromide salt will also be a solid, likely crystalline, and may be hygroscopic.

Table 1: Inferred Hazard Profile and Physicochemical Properties

PropertyInferred Value/ClassificationRationale & References
Physical State Solid, crystalline powderBased on related imidazopyridine compounds.
GHS Hazard Class (Predicted) Acute Toxicity, Oral (Category 4)Inferred from similar brominated heterocyclic compounds.[1][2][3]
Skin Corrosion/Irritation (Category 2)Common for hydrobromide salts and halogenated organic compounds.[4][5]
Serious Eye Damage/Irritation (Category 2)Common for hydrobromide salts and halogenated organic compounds.[4][5]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemPotential for respiratory irritation from the hydrobromide salt.[4][5]
Potential Hazards Corrosive, Irritant, Harmful if swallowed or inhaled.The hydrobromide salt can release hydrogen bromide (HBr), a corrosive and toxic gas, upon decomposition or reaction with strong acids or bases.[6][7]
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases.Common for amine salts and halogenated compounds.[4][8]
Storage Class Combustible Solids (Class 11)Based on the classification of the free base.
The "Why" Behind the Precautions: Understanding the Chemistry of the Hazard

The primary hazards of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide stem from two main sources: the heterocyclic core and the hydrobromide salt nature.

  • Imidazo[1,2-a]pyridine Core: This bicyclic aromatic system, while generally stable, can undergo various chemical reactions. The bromine substituent enhances its reactivity and potential for biological activity, which also implies a potential for toxicity.

  • Hydrobromide Salt: Hydrobromide salts are acidic and can be corrosive. In the presence of moisture, they can hydrolyze to a small extent, creating an acidic environment. More significantly, upon heating or reaction with strong bases, they can liberate hydrogen bromide (HBr) gas, which is highly corrosive and toxic upon inhalation.[6][7]

The following diagram illustrates the key considerations for a comprehensive risk assessment before handling the compound.

cluster_0 Initial Hazard Assessment A Review Available Data (SDS of similar compounds, literature) B Identify Potential Hazards - Corrosivity (HBr) - Irritation (Skin/Eye) - Toxicity (Oral/Inhalation) A->B leads to C Assess Exposure Routes - Inhalation (dust/powder) - Dermal contact - Ingestion B->C informs D Determine Required Controls - Engineering (Fume Hood) - PPE (Gloves, Goggles, Lab Coat) - Administrative (SOPs) C->D dictates A Is the compound a solid? B Is it a combustible solid? A->B Yes F Consult SDS for proper storage. A->F No C Is it a hydrobromide salt? B->C Yes B->F No D Store in a cool, dry, well-ventilated area designated for combustible solids. C->D Yes E Segregate from strong acids, bases, and oxidizing agents. D->E

Caption: Decision tree for the storage of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide.

PART 4: Waste Disposal

All waste containing 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed container. Do not mix with incompatible waste streams.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific procedures. [9]

References

  • Benchchem. Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
  • MilliporeSigma. 7-Bromoimidazo[1,2-a]pyridine AldrichCPR.
  • University of Crete. LABORATORY HEALTH & SAFETY RULES.
  • Fisher Scientific. SAFETY DATA SHEET (7-Bromoimidazo[1,2-a]pyridine).
  • University of Toronto. Chemical Storage Guidelines. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX70uPNgPJV8lNDYl5g68LTTEzTPVJU-NPs8yxDY3t-TSLlo4SArnGnXitSqzITu-fTNswURt1Ko2g-Qy_AyhOu15AgJfty3Mid3SkB3-2uE-skG_Poz34w6hfeX2Dy-r_6oC3t8TRL3MmUH-7wPeNZSTwPMOy4WvtFVWBGiTDj-HqDCwySmNZm9d4RQHd3Q==]([Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide

Welcome to the technical support center for the synthesis of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes.

I. Reaction Overview and Mechanism

The synthesis of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide typically proceeds via the condensation of 2-amino-4-bromopyridine with an α-haloketone, in this case, 1-bromo-3,3-dimethyl-2-butanone. This reaction is a well-established method for constructing the imidazo[1,2-a]pyridine scaffold, which is a privileged structure in medicinal chemistry.[1] The general mechanism involves an initial N-alkylation of the pyridine ring nitrogen of 2-amino-4-bromopyridine by the α-bromoketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine core. The hydrobromide salt is then typically formed by treatment with hydrobromic acid.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A 2-Amino-4-bromopyridine C N-Alkylated Pyridinium Intermediate A->C N-Alkylation B 1-Bromo-3,3-dimethyl-2-butanone B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine D->E Dehydration F 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine Hydrobromide E->F Protonation (HBr)

Caption: General reaction pathway for the synthesis of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis that can lead to a reduced yield of the desired product.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yields in the synthesis of imidazo[1,2-a]pyridines can arise from several factors. A systematic approach to troubleshooting is recommended to identify and resolve the issue.[2]

1. Purity of Starting Materials:

  • 2-Amino-4-bromopyridine: Impurities in this starting material can significantly hinder the reaction. It is a key intermediate in the synthesis of many biologically active molecules.[3][4] Several synthetic routes exist for its preparation, and the purity can vary depending on the method used.[3][4][5][6][7] It is crucial to ensure the starting material is of high purity (≥99%).[3]

  • 1-Bromo-3,3-dimethyl-2-butanone (α-bromopinacolone): This α-bromoketone is susceptible to degradation and can contain impurities from its synthesis.[8][9][10][11] The presence of dibrominated species or unreacted starting material can lead to side reactions and lower yields.[12][13] It is advisable to use freshly prepared or purified α-bromoketone.

2. Reaction Conditions:

  • Solvent: The choice of solvent is critical. While various solvents can be used, ethanol or isopropanol are commonly employed for this type of condensation. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions.[14] Typically, heating the reaction mixture to reflux is necessary to drive the cyclization.[15] However, excessively high temperatures can lead to decomposition. Optimization of the temperature may be required.

  • Reaction Time: Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[2][16] Incomplete reactions will result in lower yields, while prolonged reaction times can lead to the formation of degradation products.

3. Stoichiometry:

  • A precise 1:1 stoichiometry of the 2-aminopyridine and the α-halocarbonyl compound is generally recommended to minimize side reactions.[16] Using an excess of the α-bromoketone can lead to the formation of over-alkylated byproducts.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Assess Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions Check_Purity->Check_Conditions Pure Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Impure Check_Stoichiometry Confirm Stoichiometry Check_Conditions->Check_Stoichiometry Optimal Optimize_Temp Optimize Temperature and Reaction Time Check_Conditions->Optimize_Temp Suboptimal Adjust_Stoichiometry Adjust Reactant Ratio Check_Stoichiometry->Adjust_Stoichiometry Incorrect Improved_Yield Improved Yield Check_Stoichiometry->Improved_Yield Correct Purify_Reagents->Check_Conditions Optimize_Temp->Check_Stoichiometry Adjust_Stoichiometry->Improved_Yield

Caption: A decision tree for troubleshooting low reaction yields.

Question: I am observing significant side product formation. What are the common side products and how can I minimize them?

Answer:

Side product formation is a common challenge in imidazo[1,2-a]pyridine synthesis.[16] Identifying these byproducts can provide valuable insights into optimizing the reaction conditions.

Common Side Products:

  • Dimerization: In some cases, the 2-aminopyridine starting material can undergo self-condensation or react with intermediates to form dimeric impurities.

  • Over-alkylation: The product imidazo[1,2-a]pyridine is nucleophilic and can react with the α-bromoketone, leading to N-alkylation of the imidazole ring.[16]

  • Incomplete Cyclization: The intermediate formed after the initial N-alkylation may not fully cyclize, resulting in the presence of acyclic impurities.[16]

Strategies for Minimization:

  • Control Stoichiometry: As mentioned previously, using a precise 1:1 molar ratio of the reactants is crucial.[16]

  • Optimize Temperature: Higher temperatures can sometimes favor the formation of side products.[14][17] It may be beneficial to run the reaction at a lower temperature for a longer duration.

  • Order of Addition: In some instances, the slow addition of the α-bromoketone to the heated solution of 2-amino-4-bromopyridine can help to minimize the formation of side products by keeping the concentration of the electrophile low.

Question: What are the recommended purification methods for the final product?

Answer:

The purification of imidazo[1,2-a]pyridines can be challenging due to the potential for similar polarities between the product and impurities.[16]

  • Recrystallization: If the hydrobromide salt precipitates from the reaction mixture as a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or mixtures with diethyl ether) can be a highly effective purification method.[14]

  • Acid-Base Extraction: Since imidazo[1,2-a]pyridines are basic, an acid-base extraction can be employed to separate the free base from non-basic impurities before salt formation.[16] The crude reaction mixture can be neutralized, and the free base extracted into an organic solvent. Subsequent washing of the organic layer with a dilute acid will transfer the product to the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified and the pure product re-extracted.

  • Column Chromatography: If recrystallization is not effective, flash column chromatography on silica gel can be used to purify the free base before converting it to the hydrobromide salt.[18][19] A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[18]

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different α-haloketone?

A1: Yes, the synthesis is versatile and can accommodate various α-haloketones to produce a range of 2-substituted imidazo[1,2-a]pyridines.[1] However, the reactivity of the α-haloketone can influence the reaction conditions required.

Q2: Is a catalyst necessary for this reaction?

A2: While many modern methods for imidazo[1,2-a]pyridine synthesis utilize catalysts to improve efficiency and mildness, the classical condensation of a 2-aminopyridine with an α-haloketone often proceeds without a catalyst, especially with heating.[15][20][21] However, in some cases, the addition of a non-nucleophilic base may be beneficial.

Q3: Are there alternative, "greener" synthetic methods available?

A3: Yes, recent research has focused on developing more environmentally friendly approaches to imidazo[1,2-a]pyridine synthesis. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of greener solvents.[15][22][23][24][25][26] Multicomponent reactions also offer a more atom-economical approach.[21][22][23]

Q4: How should I handle the starting materials safely?

A4: 1-Bromo-3,3-dimethyl-2-butanone is a lachrymator and skin irritant.[11] It is essential to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. 2-Amino-4-bromopyridine should also be handled with care, following standard laboratory safety procedures.

IV. Experimental Protocols

Synthesis of 2-Amino-4-bromopyridine

Several methods for the synthesis of 2-amino-4-bromopyridine have been reported. One common laboratory-scale procedure involves the deprotection of a Boc-protected precursor.[3][5][6]

Step-by-step methodology:

  • Suspend tert-Butyl 4-bromopyridin-2-ylcarbamate (1.0 eq) in water.

  • Add hydrobromic acid (48 wt. % in water).

  • Stir the reaction mixture at room temperature for 16 hours.[5][6]

  • Pour the reaction mixture into an aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Combine the organic phases, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-amino-4-bromopyridine.[5][6]

Synthesis of 1-Bromo-3,3-dimethyl-2-butanone

This α-bromoketone can be prepared by the α-bromination of pinacolone (3,3-dimethyl-2-butanone).[8]

Step-by-step methodology:

  • Dissolve pinacolone (1.0 eq) in methanol and cool the solution to 0 °C.

  • Add bromine (1.0 eq) dropwise while maintaining the temperature below 10 °C.[8]

  • Stir the reaction mixture at room temperature until the color of the bromine disappears.

  • Add water to the reaction mixture and extract with diethyl ether.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate and concentrate to give crude 1-bromo-3,3-dimethyl-2-butanone.[8]

Parameter2-Amino-4-bromopyridine Synthesis1-Bromo-3,3-dimethyl-2-butanone Synthesis
Starting Material tert-Butyl 4-bromopyridin-2-ylcarbamatePinacolone
Key Reagent Hydrobromic AcidBromine
Solvent WaterMethanol
Typical Yield ~58%[5][6]High (can be used crude)

V. References

  • Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide - Benchchem. (n.d.). Retrieved from

  • Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis - Benchchem. (n.d.). Retrieved from

  • 2-Amino-4-bromopyridine | 84249-14-9 - ChemicalBook. (2026, January 13). Retrieved from

  • Technical Support Center: Synthesis of 1-Bromo-3,3-dimethyl-butan-2-ol - Benchchem. (n.d.). Retrieved from

  • How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals? (2019, November 17). Retrieved from

  • Troubleshooting common issues in the synthesis of N-heterocycles - Benchchem. (n.d.). Retrieved from

  • troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem. (n.d.). Retrieved from

  • 2-Amino-4-bromopyridine synthesis - ChemicalBook. (n.d.). Retrieved from

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (2024, November 14). Retrieved from

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved from

  • CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents. (n.d.). Retrieved from

  • Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. - Benchchem. (n.d.). Retrieved from

  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines | The Journal of Organic Chemistry - ACS Publications. (2020, December 3). Retrieved from

  • How to synthesize 1-bromo-3-methyl-2-butanone? - Filo. (2025, September 4). Retrieved from

  • Synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone - PrepChem.com. (n.d.). Retrieved from

  • 1-bromo-3-methyl-2-butanone - Organic Syntheses Procedure. (n.d.). Retrieved from

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (n.d.). Retrieved from

  • 1,1-Dibromo-3,3-dimethyl-2-butanone - ChemBK. (2024, April 9). Retrieved from

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (n.d.). Retrieved from

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (n.d.). Retrieved from

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). Retrieved from

  • troubleshooting purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine by chromatography - Benchchem. (n.d.). Retrieved from

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC. (2025, September 25). Retrieved from

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate. (n.d.). Retrieved from

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines - Indian Academy of Sciences. (2018, May 7). Retrieved from

  • The flow synthesis of heterocycles for natural product and medicinal chemistry applications - Baxendale Group. (2010, October 20). Retrieved from

  • Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][3][8][16]triazines - PMC. (n.d.). Retrieved from

  • An In-depth Technical Guide to the Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate - Benchchem. (n.d.). Retrieved from

  • 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid - Sigma-Aldrich. (n.d.). Retrieved from

  • Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction† - Sciforum. (n.d.). Retrieved from

  • Catalyst Free Synthesis of Pyridine-2,6-bis(2-bromo-propane-1,3-dione) and Pyrdine-2,6-bis(N-arylthiazoline-2-thiones) - SCIRP. (n.d.). Retrieved from

  • Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][3][8]thiazepin-4(5 H )-one - ResearchGate. (n.d.). Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide

Welcome to the Advanced Formulation & Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of highly lipophilic substituted imidazo[1,2-a]py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation & Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of highly lipophilic substituted imidazo[1,2-a]pyridines.

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide is a critical building block and pharmacological intermediate. While the hydrobromide salt form is intended to improve solubility, researchers routinely experience precipitation, high turbidity, and erratic assay readouts when introducing this compound into physiological buffers (e.g., PBS, cell culture media). This guide deconstructs the physical chemistry behind these failures and provides self-validating protocols to ensure reliable experimental data.

Diagnostic Workflow: Identifying the Root Cause

Before altering your assay, you must identify why the compound is precipitating. The failure mode dictates the formulation strategy.

SolubilityTroubleshooting Start Compound Precipitates in Aqueous Assay Q1 Is Assay pH > 6.0? Start->Q1 FreeBase Free Base Precipitation Q1->FreeBase Yes Q2 High Halide Conc. (e.g., PBS/Saline)? Q1->Q2 No Sol1 Protocol A: HP-β-CD Complexation FreeBase->Sol1 CommonIon Common-Ion Effect (Br-/Cl-) Q2->CommonIon Yes Kinetic Kinetic Solubility Limit Reached Q2->Kinetic No Sol2 Protocol B: Micellar Dispersion CommonIon->Sol2 Sol3 Optimize DMSO Co-solvent Ratio Kinetic->Sol3

Diagnostic decision tree for identifying and resolving aqueous solubility failures.

The Chemistry of the Problem (Causality)

To troubleshoot effectively, we must understand the three primary drivers of insolubility for this specific molecule:

Issue 1: pH-Driven Free Base Precipitation The imidazo[1,2-a]pyridine core acts as a weak base, with the unsubstituted core exhibiting a pKa of approximately 6.80[1]. The electron-withdrawing 7-bromo substituent further lowers this pKa. When you dissolve the hydrobromide salt in a physiological buffer at pH 7.4, the environment is above the compound's pKa. This triggers rapid salt disproportionation, converting the soluble salt into the highly lipophilic, insoluble free base.

Issue 2: The Halide Common-Ion Effect If you attempt to dissolve the hydrobromide salt directly into Phosphate-Buffered Saline (PBS), which contains 137 mM NaCl, the massive excess of chloride ions can induce a halide common-ion effect or precipitate the hydrochloride salt (which often has a lower solubility product, Ksp​ , than the HBr salt).

Issue 3: Solvent-Shift Nucleation A common practice is to create a 10 mM stock in DMSO. However, when this stock is injected directly into water, the rapid change in solvent polarity causes localized supersaturation. The bulky tert-butyl group and planar imidazopyridine core promote rapid hydrophobic collapse and π−π stacking, leading to instantaneous crystal nucleation.

Quantitative Data: Physicochemical Drivers & Excipient Selection

Table 1: Structural Drivers of Insolubility

Structural FeaturePhysicochemical EffectImpact on Aqueous Assays
Imidazo[1,2-a]pyridine core Weakly basic (pKa ~6.8)Deprotonates at pH 7.4, forming an insoluble free base.
7-Bromo substituent High atomic mass, lipophilicIncreases LogP; promotes hydrophobic collapse in water.
2-tert-butyl group Bulky, highly lipophilicDisrupts water hydrogen-bonding network; requires a hydrophobic cavity for solvation.
Hydrobromide salt Dissociates into Br⁻Susceptible to halide common-ion effect in PBS/Saline (Cl⁻).

Table 2: Excipient Optimization Matrix

Excipient StrategyRecommended Conc.Mechanism of ActionLimitation / Caution
DMSO (Co-solvent) ≤ 0.5% v/vDisrupts crystal lattice prior to aqueous dilution.High concentrations cause cytotoxicity and enzyme inhibition.
HP-β-CD 10% - 20% w/vEncapsulates lipophilic tert-butyl/bromo moieties.May alter apparent binding kinetics in cell-free assays.
Tween-80 0.1% - 0.5% v/vForms micellar structures to trap the free base.Can interfere with colorimetric/fluorometric assay readouts.

Step-by-Step Methodologies (Self-Validating Protocols)

To overcome these issues, we rely on encapsulation or micellar trapping. Cyclodextrins (CDs) present a toroidal three-dimensional shape with a hydrophilic outer surface and a non-polar inner cavity[2]. Imidazo[1,2-a]pyridine derivatives are known to form stable 1:1 inclusion complexes with β-cyclodextrins, significantly enhancing their aqueous solubility[3].

CD_Complexation Drug 7-Br-2-t-butyl- imidazo[1,2-a]pyridine Mix Dropwise Addition under High Shear Drug->Mix DMSO Stock CD HP-β-Cyclodextrin (Aqueous) CD->Mix Buffer Complex Inclusion Complex (Soluble) Mix->Complex Encapsulation Validation Turbidity Check (Abs 600nm < 0.05) Complex->Validation QC Step

Workflow for generating and validating a soluble HP-β-CD inclusion complex.

Protocol A: HP-β-CD Inclusion Complexation

Use this protocol for cell-based assays where surfactant toxicity is a concern.

  • Preparation of Host Solution: Dissolve 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 15% (w/v). Stir continuously until the solution is completely clear.

  • Preparation of Guest Stock: Dissolve 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide in 100% molecular biology grade DMSO to a concentration of 10 mM.

    • Causality: DMSO thoroughly breaks the hydrobromide crystal lattice, ensuring the compound is fully molecularly dispersed prior to aqueous introduction.

  • High-Shear Complexation: While vortexing the HP-β-CD buffer vigorously, add the DMSO stock dropwise (e.g., 1 μL per drop).

    • Causality: Slow addition prevents localized supersaturation, allowing the cyclodextrin cavities to encapsulate the bulky tert-butyl and bromo groups before macroscopic π−π stacking occurs.

  • Equilibrium Incubation: Sonicate the mixture in a water bath for 15 minutes at room temperature, then incubate on a rotary shaker for 1 hour to ensure thermodynamic equilibrium of the complex.

  • Self-Validation (Turbidimetry): Transfer 100 μL of the final solution to a clear 96-well plate. Measure the turbidity using a plate reader at an absorbance wavelength where the compound does not absorb (e.g., 600–650 nm)[4].

    • Validation criteria: An OD600​<0.05 indicates successful complexation without precipitation. If OD600​>0.05 , centrifuge at 10,000 x g for 10 minutes, discard the pellet, and re-quantify the supernatant concentration via LC-MS.

Protocol B: Solvent-Shift Micellar Dispersion

Use this protocol for biochemical assays where cyclodextrins might interfere with target binding.

  • Dispersion Medium: Prepare an aqueous buffer containing 0.5% (w/v) Tween-80.

  • Premixing: Dilute the 10 mM DMSO stock of the compound 1:10 into neat PEG-400.

    • Causality: PEG-400 acts as a transitional co-solvent. It reduces the thermodynamic shock ("solvent shift") when the highly lipophilic compound is introduced to water.

  • Micellar Trapping: Inject the DMSO/PEG-400 mixture rapidly into the Tween-80 buffer using a fine-gauge syringe under rapid magnetic stirring.

  • Self-Validation (DLS): Analyze the dispersion using Dynamic Light Scattering (DLS).

    • Validation criteria: A monodisperse peak <100 nm confirms successful micellar trapping. Peaks indicate that crystal nucleation has outpaced micelle formation, and the protocol must be repeated with a slower injection rate.

Frequently Asked Questions (FAQs)

Q1: Why does my compound dissolve perfectly in pure water, but precipitate immediately when added to cell culture media? A1: Pure water lacks buffering capacity. When you dissolve the hydrobromide salt in water, it dictates its own acidic micro-pH, keeping the molecule protonated and soluble. Cell culture media is heavily buffered to pH 7.4, which forces the compound to deprotonate into the highly insoluble free base. Furthermore, the high chloride content in media exacerbates the common-ion effect.

Q2: Can I just heat the solution to force the compound into my physiological buffer? A2: No. While heating temporarily increases kinetic solubility, the solution will become supersaturated as it cools back to 37°C (incubator temperature) or room temperature. This leads to delayed, unpredictable precipitation during your assay, which is a primary cause of non-reproducible IC50 curves. Always rely on thermodynamic solubilization (like HP-β-CD) rather than kinetic heating.

Q3: Is the hydrobromide salt form actually better than the free base for my assays? A3: For long-term powder storage and initial dissolution in polar aprotic solvents (like DMSO), the salt form is highly stable and dissolves faster. However, in physiological buffers (pH > 6.8), the salt form provides a false sense of security because it rapidly converts to the free base anyway. You must formulate for the free base's properties when working at pH 7.4.

References

  • Effect of solvent and encapsulation in β-Cyclodextrin on the photophysical properties of 4-[5-(thiophen-2-yl)furan-2-yl]benzamidine ResearchGate URL:[Link]

  • Following the Trace of Cyclodextrins on the Selenium and Tellurium Odyssey MDPI URL:[Link]

Sources

Troubleshooting

Advanced purification techniques and recrystallization of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide

Welcome to the technical support center for the advanced purification and recrystallization of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide. This guide is designed for researchers, medicinal chemists, and proc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the advanced purification and recrystallization of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide. This guide is designed for researchers, medicinal chemists, and process development scientists who require this intermediate at high purity for downstream applications. As a hydrobromide salt of a substituted imidazo[1,2-a]pyridine, this compound presents unique purification challenges that demand a systematic and well-understood approach.

This document moves beyond standard protocols to provide a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide?

A1: The impurity profile is highly dependent on the synthetic route employed. However, for imidazo[1,2-a]pyridine syntheses, which often involve the condensation of a 2-aminopyridine with an α-haloketone, common impurities include:

  • Unreacted Starting Materials: Residual 4-bromo-2-aminopyridine or the α-haloketone precursor.

  • Regioisomers: If the aminopyridine is substituted in a way that allows for multiple cyclization pathways, regioisomeric imidazo[1,2-a]pyridines can form.

  • Over-brominated or Under-brominated Analogs: Impurities arising from the synthesis of the starting materials themselves.

  • Solvent Adducts and Residual Solvents: Trapped solvents from the reaction or initial work-up.[1]

  • Degradation Products: Imidazo[1,2-a]pyridines can be susceptible to decomposition on certain stationary phases like acidic silica gel, especially during chromatographic purification.[1]

Q2: What is the best initial step to assess the purity of my crude material?

A2: A combination of Thin-Layer Chromatography (TLC) and ¹H NMR spectroscopy is the most efficient starting point.

  • TLC Analysis: Use a suitable mobile phase, such as ethyl acetate/hexanes or dichloromethane/methanol, to visualize the number of components.[1] As a basic compound, streaking may occur on standard silica plates; adding a small amount (0.5-1%) of triethylamine to the mobile phase can often resolve this. The presence of multiple spots indicates significant impurities that may require chromatographic purification before recrystallization.

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude material provides invaluable quantitative information. It can reveal the presence of residual solvents, unreacted starting materials, and other major organic impurities by comparing the integrations of characteristic peaks.

Q3: Why is recrystallization the preferred final purification step for this compound?

A3: Recrystallization is an exceptionally powerful technique for purifying crystalline solids like 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide. Its effectiveness stems from the slow, controlled formation of a crystal lattice. This process inherently excludes impurity molecules that do not fit into the highly ordered lattice structure, leading to a significant increase in purity.[2] For a hydrobromide salt, which is typically a well-defined crystalline solid, recrystallization is often more effective and scalable for removing minor, structurally similar impurities than chromatography alone.

Troubleshooting Guide: Recrystallization Challenges

This section addresses the most common issues encountered during the recrystallization of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide.

Problem 1: My compound "oils out" during cooling instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is a frequent problem when the melting point of the solute is depressed by impurities, or when the boiling point of the chosen solvent is too high relative to the compound's melting point.[3][4] It can also be exacerbated by cooling the solution too rapidly.

  • Solutions & Scientific Rationale:

    • Re-heat and Add More Solvent: Warm the mixture to re-dissolve the oil. Add a small additional volume (5-10%) of the hot solvent.[4] This increases the saturation temperature, providing a larger window for crystallization to occur before the solution becomes supersaturated.

    • Reduce Cooling Rate: Allow the flask to cool to room temperature very slowly on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Slow cooling is critical for allowing molecules the time to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.[3]

    • Change Solvent System: If oiling persists, the chosen solvent is likely inappropriate. Switch to a solvent with a lower boiling point or employ a mixed-solvent system (see Protocol 2).

Problem 2: No crystals form, even after the solution has cooled completely.

  • Causality: This is almost always due to one of two reasons: either too much solvent was used, and the solution is not supersaturated at the lower temperature, or the solution is supersaturated but requires a nucleation event to initiate crystal growth.[3][4]

  • Solutions & Scientific Rationale:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that acts as a nucleation point for crystal formation.[3]

      • Seeding: If available, add a single, tiny crystal ("seed crystal") of the pure compound to the cooled solution. This provides a perfect template for further crystal growth.

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[4] Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Allow the solution to cool again. This will ensure the solution reaches supersaturation upon cooling.

    • Drastic Cooling: As a last resort, cooling the flask in a dry ice/acetone bath can sometimes force crystallization.[5] However, this rapid cooling may trap impurities, so the resulting solid should be re-evaluated for purity.

Problem 3: The final yield is very low (<50%).

  • Causality: A low yield typically results from either using an excessive amount of solvent (leading to significant product loss in the mother liquor) or from premature crystallization during the hot filtration step.[4][6]

  • Solutions & Scientific Rationale:

    • Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until dissolution is just complete.

    • Prevent Premature Crystallization: During hot filtration (to remove insoluble impurities), ensure the funnel and receiving flask are pre-heated. This can be done by placing them in a drying oven or by allowing them to sit over the steam bath or boiling solvent. Using a stemless funnel is also highly recommended to prevent clogging.[5]

    • Recover from Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can reduce its volume by about half on a rotary evaporator and cool it again to recover a second crop of crystals. Note that this second crop will likely be less pure than the first.

Problem 4: The product is still colored or shows impurities by TLC/NMR after one recrystallization.

  • Causality: A single recrystallization may be insufficient if the initial material is heavily contaminated or if colored impurities are present. Some impurities may have solubility profiles very similar to the desired product.

  • Solutions & Scientific Rationale:

    • Use Activated Charcoal: If the solution is colored by high-molecular-weight, polar impurities, add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal adsorbs these impurities. Use sparingly, as it can also adsorb your product.[6]

    • Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system will almost always improve purity, albeit with some loss of yield.

    • Pre-Purification with Chromatography: For very impure samples, it is often more efficient to first perform flash column chromatography to remove the bulk of the impurities and then perform a final recrystallization on the partially purified material to achieve high analytical purity.[1] For basic compounds like imidazo[1,2-a]pyridines, using neutral alumina or silica gel deactivated with triethylamine is advisable to prevent decomposition.[1]

Experimental Protocols & Data

Table 1: Recommended Solvent Systems for Recrystallization
Solvent SystemBoiling Point (°C)Rationale & Comments
Single Solvents
Ethanol (96%)~78Good general choice for polar hydrobromide salts. Evaporates easily.[7]
Isopropanol (IPA)82Slightly less polar than ethanol; may offer different selectivity for impurities.
Acetonitrile82A more polar aprotic solvent; good for breaking up solvent adducts.
Mixed Solvents
Isopropanol / WaterN/ADissolve in minimal hot IPA, then add hot water dropwise until turbidity persists. Re-heat to clarify and cool.
Ethanol / Diethyl EtherN/ADissolve in minimal hot ethanol. Cool, then add ether slowly as an anti-solvent to induce precipitation.
Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent (e.g., ethanol) and bring the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid is just fully dissolved. Avoid adding a large excess.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration: Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Visualization of the Purification Workflow

The following diagram outlines the decision-making process for purifying your crude product.

Purification_Workflow Purification & Recrystallization Workflow Crude Crude Product 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine HBr Assess Purity Assessment (TLC, ¹H NMR) Crude->Assess Decision Is it >90% pure with minor impurities? Assess->Decision Chromatography Column Chromatography (Neutral Alumina or Deactivated Silica) Decision->Chromatography No Recrystallize Perform Recrystallization (See Protocol 1) Decision->Recrystallize Yes Chromatography->Recrystallize Collect Fractions Oiling_Out Does it 'Oil Out'? Recrystallize->Oiling_Out Crystals_Form Do Crystals Form? Yield_Check Check Yield & Purity Crystals_Form->Yield_Check Yes Troubleshoot_Nucleation Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent Crystals_Form->Troubleshoot_Nucleation No Oiling_Out->Crystals_Form No Troubleshoot_Oiling Troubleshoot: - Re-heat & Add Solvent - Slow Cooling - Change Solvent Oiling_Out->Troubleshoot_Oiling Yes Yield_Check->Recrystallize Purity Not OK (Re-crystallize) Troubleshoot_Yield Purity OK, Yield Low? - Rework Mother Liquor Yield_Check->Troubleshoot_Yield No Final_Product Pure Product (>99%) Yield_Check->Final_Product Purity & Yield OK Troubleshoot_Nucleation->Recrystallize Troubleshoot_Oiling->Recrystallize

Caption: Decision workflow for purification and recrystallization.

References

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. Available at: [Link]

  • Recrystallization Techniques and Troubleshooting. University of California, Davis. Available at: [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. Available at: [Link]

  • Troubleshooting Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Recrystallization Sources of Error. Reddit r/chemhelp discussion. Available at: [Link]

  • Recrystallization (chemistry). EBSCO Research Starters. Available at: [Link]

Sources

Optimization

Reducing steric hindrance effects in 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide reactions

Welcome to the Technical Support Center for 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide (CAS: 1803588-93-3). This guide is designed for researchers and drug development professionals experiencing low yields,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide (CAS: 1803588-93-3). This guide is designed for researchers and drug development professionals experiencing low yields, stalled conversions, or reproducibility issues during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this specific substrate.

Below, we deconstruct the chemical causality behind these failures—specifically focusing on the interplay between the hydrobromide salt state and the global steric hindrance induced by the tert-butyl group—and provide self-validating protocols to ensure experimental success.

Part 1: Diagnostic Workflow

Before adjusting your catalyst loading or abandoning a synthetic route, use the following decision tree to identify the most common failure points associated with this substrate.

DiagnosticTree Start Reaction Stalled / Low Yield 7-Bromo-2-tBu-imidazo[1,2-a]pyridine HBr CheckBase Are you using >2.5 eq of Base? Start->CheckBase BaseNo No CheckBase->BaseNo BaseYes Yes CheckBase->BaseYes FixBase Action: Increase base to 3.0-3.5 eq (1 eq neutralizes HBr salt) BaseNo->FixBase CheckLigand Is the ligand sterically matched? BaseYes->CheckLigand LigandNo Using PPh3 or dppf CheckLigand->LigandNo LigandYes Using XPhos / BrettPhos CheckLigand->LigandYes FixLigand Action: Switch to bulky biaryl phosphines (e.g., XPhos) LigandNo->FixLigand CheckSolvent Is the substrate fully dissolved? LigandYes->CheckSolvent SolventNo Suspension observed CheckSolvent->SolventNo SolventYes Homogeneous CheckSolvent->SolventYes FixSolvent Action: Add 10% v/v polar co-solvent or pre-freebase substrate SolventNo->FixSolvent Success Proceed to Workup SolventYes->Success

Diagnostic workflow for troubleshooting low yields in 7-bromo-2-tBu-imidazo[1,2-a]pyridine couplings.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does my cross-coupling reaction stall at 10-20% conversion despite using standard Pd(dppf)Cl₂ or Pd(PPh₃)₄ conditions? A1: The most common failure point is neglecting the stoichiometry of the hydrobromide salt. The HBr salt introduces an equimolar amount of acid into your reaction mixture. If you use the standard 1.5–2.0 equivalents of an inorganic base (e.g., K₂CO₃ or NaOtBu), one full equivalent is immediately consumed just to neutralize the HBr[1]. This leaves the reaction base-deficient, stalling the critical transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) steps. Furthermore, the liberated bromide ions can coordinate to the palladium center, leading to competitive catalyst poisoning. Causality Fix: Always use at least 3.0–3.5 equivalents of base when using the salt form directly.

Q2: How does the 2-tert-butyl group induce steric hindrance if it is located on the imidazole ring, far from the 7-bromo reactive site? A2: While the 2-tert-butyl group and the 7-bromo substituent are on opposite sides of the imidazo[1,2-a]pyridine core, steric hindrance in transition-metal catalysis is a global phenomenon. The bulky tert-butyl group significantly increases the three-dimensional "sweep volume" of the entire molecule[2]. During the oxidative addition and reductive elimination steps, the substrate must navigate the highly congested binding pocket of a bulky palladium-ligand complex. The 2-tBu group restricts the rotational degrees of freedom of the imidazopyridine core within this pocket, increasing the activation energy of the transition state and occasionally leading to premature protodehalogenation.

Q3: What are the optimal catalyst and ligand systems for this specific substrate? A3: To overcome the global steric bulk and the electron-rich nature of the imidazo[1,2-a]pyridine core (which strengthens the C7-Br bond and makes oxidative addition harder), highly active, electron-rich, and bulky biarylphosphine ligands are required. For Buchwald-Hartwig aminations, the Pd₂(dba)₃ / XPhos or tBuXPhos system is vastly superior to standard ligands like BINAP[1]. For Suzuki couplings, Pd(Amphos)Cl₂ or APhos-based catalysts often provide faster turnover rates than standard Pd(dppf)Cl₂ by facilitating the difficult oxidative addition step[3].

Q4: How do I handle the free-basing step effectively to ensure reproducibility? A4: Do not rely on in-situ neutralization if you are using weak bases or anhydrous non-polar solvents (like pure toluene). The HBr salt has poor solubility in these media, making the neutralization biphasic and extremely slow. Self-Validating Protocol: If you must free-base in-situ, use a polar aprotic co-solvent (e.g., 10% DMF in Toluene) and a strong, soluble base like LHMDS or NaOtBu[1]. You will know the neutralization is successful when the initial cloudy suspension transitions into a homogeneous, clear solution. Do not apply heat until this physical change is observed.

Part 3: Mechanistic Pathway & Choke Points

Understanding where the catalytic cycle fails is critical for rational optimization. The diagram below highlights the two primary choke points for this substrate: Steric clash during oxidative addition/reductive elimination, and bromide poisoning from the HBr salt.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Steric clash with 2-tBu group increases activation energy) Pd0->OxAdd Substrate PdII_Aryl L-Pd(II)(Ar)(Br) Aryl Palladium Complex OxAdd->PdII_Aryl AmineCoord Amine Coordination & Base Deprotonation PdII_Aryl->AmineCoord Amine + Base Poison Bromide Poisoning (Excess Br- from HBr salt competes for Pd coordination) PdII_Aryl->Poison PdII_Amido L-Pd(II)(Ar)(NR2) Amido Palladium Complex AmineCoord->PdII_Amido -HBr RedElim Reductive Elimination (Congested transition state) PdII_Amido->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product RedElim->Product Poison->PdII_Aryl

Buchwald-Hartwig catalytic cycle highlighting steric choke points and bromide poisoning risks.

Part 4: Quantitative Catalyst & Base Screening Data

The following table summarizes the optimization of a Buchwald-Hartwig Amination using 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine HBr and morpholine. Notice the dramatic impact of base equivalents and ligand choice.

EntryCatalyst / LigandBase (Equivalents)SolventTemp (°C)Conversion (%)
1Pd(OAc)₂ / BINAPNaOtBu (1.5 eq)Toluene100°C12% (Stalled)
2Pd(OAc)₂ / BINAPNaOtBu (3.0 eq)Toluene100°C45%
3Pd₂(dba)₃ / XPhosNaOtBu (3.0 eq)Toluene100°C88%
4Pd₂(dba)₃ / XPhosLHMDS (3.5 eq)THF80°C95%

Part 5: Standardized Experimental Protocol

Optimized Buchwald-Hartwig Amination (In-Situ Free-Basing Method)

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.04 mmol, 4 mol%).

  • Base Addition (Critical Step): Add Sodium tert-butoxide (NaOtBu) (3.5 mmol, 3.5 eq). Causality Note: 1.0 eq strictly neutralizes the HBr salt; the remaining 2.5 eq drives the catalytic cycle and compensates for any trace moisture.

  • Solvent & Nucleophile: Add anhydrous Toluene (4.5 mL), DMF (0.5 mL, to aid salt solubility), and the amine nucleophile (1.2 mmol).

  • Validation Check: Stir the mixture at room temperature for 15–20 minutes. Self-Validating Step: The suspension must change color and become significantly more homogeneous as the free base is generated. Do not apply heat until this physical change is observed.

  • Reaction: Heat the mixture to 100°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black and the precipitated sodium bromide salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Part 6: References

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances (2019).2

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC / National Institutes of Health. 3

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec (2024). 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine: Hydrobromide Salt vs. Free Base

In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents, the imidazo[1,2-a]pyridine scaffold is of significant interest due to its prevalence in a wide array of biol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents, the imidazo[1,2-a]pyridine scaffold is of significant interest due to its prevalence in a wide array of biologically active compounds.[1] The functionalization of this privileged heterocycle, often through palladium-catalyzed cross-coupling reactions, is a cornerstone of medicinal chemistry programs. A common synthetic precursor, 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine, is frequently available as both a free base and a hydrobromide salt. The choice between these two forms is not merely a matter of convenience; it has profound implications for the compound's stability, solubility, and, most critically, its reactivity in subsequent chemical transformations. This guide provides an in-depth comparison of the hydrobromide salt and the free base of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine, supported by mechanistic insights and illustrative experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Fundamental Difference: The Impact of N-Protonation

The core distinction between the hydrobromide salt and the free base lies in the protonation state of the imidazo[1,2-a]pyridine ring system. In the hydrobromide salt, the most basic nitrogen atom, N1, is protonated, leading to a cationic heterocyclic system with a bromide counter-ion. This seemingly simple acid-base chemistry fundamentally alters the electronic and physical properties of the molecule.

The pKa of the conjugate acid of pyridine is approximately 5.2, and while the fusion of the imidazole ring and the presence of the electron-donating tert-butyl group will modulate this value, the N1 nitrogen remains the primary site of protonation.[2] This protonation has a significant electron-withdrawing effect on the entire aromatic system. The positive charge on the nitrogen atom deactivates the ring towards electrophilic attack, a key consideration in many cross-coupling reactions.[3]

Conversely, the free base possesses a neutral aromatic system with a lone pair of electrons on the N1 nitrogen. This form is more electron-rich and, consequently, more nucleophilic and susceptible to reactions with electrophiles. However, this increased reactivity can also lead to greater instability and a higher propensity for side reactions if not handled under appropriate conditions.

A Head-to-Head Comparison: Key Physicochemical and Reactive Properties

To facilitate a clear understanding, the key differences are summarized in the table below:

Property7-Bromo-2-tert-butylimidazo[1,2-a]pyridine Hydrobromide7-Bromo-2-tert-butylimidazo[1,2-a]pyridine (Free Base)
Physical State Typically a crystalline solidCan be a solid or an oil
Stability Generally more stable, less prone to degradationCan be less stable, particularly if exposed to air or light
Solubility More soluble in polar solvents (e.g., water, methanol, DMSO)More soluble in non-polar organic solvents (e.g., toluene, THF, DCM)
Reactivity in Cross-Coupling Requires an excess of base to generate the active free base in situ. The protonated form is significantly less reactive in the oxidative addition step.The active form for cross-coupling reactions. Does not require an additional equivalent of base for its own neutralization.

The Decisive Factor in Reactivity: A Mechanistic Deep Dive

The reduced reactivity of the hydrobromide salt in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, can be attributed to the initial and often rate-determining step: oxidative addition.

In this step, the palladium(0) catalyst inserts into the carbon-bromine bond of the substrate. The success of this step is highly dependent on the electron density of the aromatic ring. The electron-withdrawing nature of the protonated nitrogen in the hydrobromide salt significantly reduces the electron density of the imidazo[1,2-a]pyridine ring system, making the C-Br bond less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

Therefore, for the reaction to proceed efficiently with the hydrobromide salt, a sufficient amount of base must be added to neutralize the HBr and generate the free base in situ. This is a critical consideration in experimental design, as using a stoichiometric amount of base relative to the coupling partner without accounting for the HBr will lead to incomplete conversion and lower yields.

The following diagram illustrates the equilibrium between the hydrobromide salt and the free base, highlighting the necessity of a base to shift the equilibrium towards the reactive free base form.

G cluster_0 Reaction Mixture Salt 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine Hydrobromide (Less Reactive) FreeBase 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine (Free Base - Reactive) Salt->FreeBase + Base - HBr·Base FreeBase->Salt + HBr Products Coupling Products FreeBase->Products + Pd(0) Catalyst + Coupling Partner Base Base (e.g., K2CO3, Cs2CO3) G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Add Reactants to Schlenk Tube B Add Base A->B C Evacuate and Backfill with Argon B->C D Add Solvent and Amine C->D E Heat and Stir D->E F Monitor Progress E->F G Cool and Dilute F->G H Filter and Wash G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Sources

Comparative

Mass spectrometry fragmentation analysis of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide

An In-Depth Guide to the Mass Spectrometric Fragmentation Analysis of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine Introduction: The Imperative for Precise Structural Elucidation Imidazo[1,2-a]pyridines represent a privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation Analysis of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine

Introduction: The Imperative for Precise Structural Elucidation

Imidazo[1,2-a]pyridines represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and anti-infectious properties.[1][2][3] The specific substitution pattern on this bicyclic heterocyclic system is critical, as even minor isomeric changes can profoundly alter a compound's pharmacological profile.[1] The subject of this guide, 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine, combines three key structural motifs: the imidazo[1,2-a]pyridine core, a bulky tert-butyl group, and a halogen substituent (bromine). Accurate structural confirmation and impurity profiling are paramount during drug discovery and development, making mass spectrometry (MS) an indispensable analytical tool.

This guide provides a comprehensive analysis of the fragmentation behavior of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine under mass spectrometric conditions. We will explore the influence of different ionization techniques, propose a detailed fragmentation pathway based on established chemical principles, and compare the utility of MS with other common spectroscopic methods. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep, practical understanding of how to leverage mass spectrometry for the structural characterization of complex heterocyclic molecules.

Choosing the Right Tool: A Comparison of Ionization Techniques

The initial step in any mass spectrometry analysis is the conversion of neutral analyte molecules into gas-phase ions.[4] The choice of ionization technique is critical as it dictates the nature of the resulting mass spectrum—specifically, the presence and abundance of the molecular ion versus fragment ions. For a molecule like 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The "Hard" Technique for Structural Detail EI bombards the analyte with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M•+).[5] This process imparts significant excess energy, leading to extensive and often complex fragmentation.[5][6]

  • Advantages: Provides rich, detailed structural information from its complex fragmentation patterns. EI mass spectra are highly reproducible and can be compared against large spectral libraries like NIST for compound identification.[5]

  • Disadvantages: The high energy can cause the molecular ion to fragment completely, meaning it may be weak or entirely absent in the spectrum.[7] This can make determining the molecular weight of an unknown compound challenging.

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Determination ESI is a soft ionization technique that generates ions from a solution by creating an aerosol of charged droplets.[6][8] This gentle process imparts minimal excess energy, typically resulting in the formation of protonated molecules ([M+H]+) or other adducts with very little fragmentation.[8][9]

  • Advantages: Excels at determining the molecular weight of the analyte as the base peak is often the intact protonated molecule.[6] It is the standard for analyses involving liquid chromatography (LC-MS).[6][10]

  • Disadvantages: A standard ESI-MS spectrum provides little to no structural information beyond the molecular weight.[8] To induce fragmentation and gain structural insights, tandem mass spectrometry (MS/MS) is required.

For 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine, ESI coupled with tandem mass spectrometry (ESI-MS/MS) offers the ideal balance. It allows for the unambiguous identification of the protonated molecule's mass-to-charge ratio (m/z) in the first stage (MS1) and then controlled, reproducible fragmentation through Collision-Induced Dissociation (CID) in the second stage (MS2) to provide structural details.[11]

Proposed ESI-MS/MS Fragmentation Pathway

The fragmentation of the protonated 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine molecule, [C₁₁H₁₅BrN₂]⁺, is predicted to be driven by its key structural features: the labile tert-butyl group, the bromine atom, and the stable aromatic core. The presence of bromine is a key diagnostic feature, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, exist in a nearly 1:1 natural abundance, resulting in a characteristic pair of isotopic peaks (M and M+2) for every bromine-containing fragment.[12]

The proposed fragmentation cascade begins with the protonated parent molecule, which exhibits a characteristic isotopic doublet at m/z 254.0 and 256.0 .

Fragmentation_Pathway parent [M+H]⁺ m/z 254/256 frag1 Fragment A [M+H - CH₃]⁺ m/z 239/241 parent->frag1 - CH₃• (15 Da) frag2 Fragment B [M+H - C₄H₈]⁺ m/z 198/200 parent->frag2 - C₄H₈ (56 Da) frag3 Fragment C [Fragment B - Br]⁺ m/z 119 frag2->frag3 - Br• (79/81 Da) frag4 Fragment D [Fragment B - HBr]⁺ m/z 118 frag2->frag4 - HBr (80/82 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine.

Key Fragmentation Steps:
  • Loss of a Methyl Radical (•CH₃): The most common initial fragmentation for tert-butyl groups involves the homolytic cleavage of a C-C bond to lose a methyl radical, which is highly stable.[13][14] This results in the formation of a secondary carbocation.

    • [M+H]⁺ (m/z 254/256) → [M+H - CH₃]⁺ (m/z 239/241)

  • Loss of Isobutylene (C₄H₈): A charge-site-initiated cleavage can lead to the elimination of a stable neutral molecule, isobutylene, from the tert-butyl group. This fragmentation pathway is often highly favorable and can lead to the base peak in the spectrum.

    • [M+H]⁺ (m/z 254/256) → [M+H - C₄H₈]⁺ (m/z 198/200) . This fragment represents the 7-bromo-imidazo[1,2-a]pyridine core.

  • Loss of a Bromine Radical (•Br): Following the loss of isobutylene, the resulting bromo-substituted heterocyclic ring can lose a bromine radical. This would result in a fragment ion that lacks the characteristic M/M+2 isotopic pattern.

    • [m/z 198/200] → [m/z 119]

  • Loss of Hydrogen Bromide (HBr): Alternatively, the bromo-substituted ring can undergo the elimination of a neutral hydrogen bromide molecule.[15]

    • [m/z 198/200] → [m/z 118]

Summary of Predicted Fragments
Proposed Fragmentm/z (⁷⁹Br / ⁸¹Br)Neutral LossNotes
[M+H]⁺ 254.0 / 256.0 -Protonated parent molecule. Exhibits 1:1 isotopic pattern.
Fragment A 239.0 / 241.0•CH₃ (15 Da)Result of methyl radical loss from the tert-butyl group.[13][14]
Fragment B 198.0 / 200.0 C₄H₈ (56 Da)Result of isobutylene loss. Likely to be a prominent peak.
Fragment C 119.0•Br (79 / 81 Da)Loss of bromine radical from Fragment B.
Fragment D 118.0HBr (80 / 82 Da)Loss of hydrogen bromide from Fragment B.[15]

Bolded entries indicate fragments expected to be of higher abundance.

Experimental Protocol: A Self-Validating Workflow

This section outlines a robust protocol for the analysis of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide using LC-ESI-MS/MS.

Workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS Analysis cluster_data 4. Data Analysis prep1 Weigh 1 mg of sample prep2 Dissolve in 1 mL Methanol (or other suitable solvent) prep1->prep2 prep3 Vortex to ensure full dissolution prep2->prep3 prep4 Dilute to ~10 µg/mL with initial mobile phase prep3->prep4 lc1 Inject 1-5 µL of sample prep4->lc1 lc2 C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) lc1->lc2 lc3 Gradient Elution: Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid) lc2->lc3 ms1 ESI in Positive Ion Mode lc3->ms1 ms2 MS1 Scan (Full Scan) (e.g., m/z 100-500) ms1->ms2 ms3 Data-Dependent MS2: Isolate and fragment m/z 254 ms2->ms3 ms4 Set Collision Energy (e.g., 15-40 eV ramp) ms3->ms4 data1 Extract Ion Chromatograms for m/z 254 & 256 ms4->data1 data2 Analyze MS2 Spectrum data1->data2 data3 Compare fragments to predicted pathway data2->data3

Caption: Standard workflow for LC-ESI-MS/MS analysis of small molecules.

Methodology Details:
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the hydrobromide salt.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

    • Perform a serial dilution to a final working concentration of approximately 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The addition of formic acid aids in the protonation of the analyte.[11]

  • Liquid Chromatography (LC) Parameters:

    • Column: A standard reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure elution and separation from any potential impurities.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MS1 (Full Scan): Scan a relevant mass range (e.g., m/z 100-500) to detect the protonated parent molecule ([M+H]⁺ at m/z 254/256).

    • MS2 (Tandem MS): Use a data-dependent acquisition (DDA) mode to automatically select the precursor ions at m/z 254.0 and 256.0 for fragmentation.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy (CE): Apply a stepped or ramped collision energy (e.g., 15-40 eV). This is crucial as different bond cleavages require different amounts of energy; a ramp ensures all relevant fragments are generated.

Comparison with Alternative Analytical Methods

While mass spectrometry is powerful, a comprehensive structural confirmation relies on orthogonal data from other analytical techniques.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
Mass Spectrometry (MS) Molecular weight and structural information via fragmentation.High sensitivity; provides exact mass and elemental composition (HRMS); confirms presence of bromine via isotopic pattern.Provides limited information on stereochemistry and atom connectivity without extensive interpretation.
Nuclear Magnetic Resonance (NMR) Detailed atom connectivity (¹H, ¹³C), through-bond and through-space correlations (COSY, HMBC, NOESY).Unambiguously determines the substitution pattern on the aromatic rings and the connectivity of the tert-butyl group.Lower sensitivity than MS; requires larger sample amounts and longer acquisition times.
Infrared (IR) Spectroscopy Presence of functional groups and bond types.Confirms the presence of C-H (aliphatic and aromatic), C=N, and C-N bonds characteristic of the structure.Provides general functional group information, but is not sufficient for detailed structural isomer differentiation.

Conclusion

The mass spectrometric analysis of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine provides a wealth of structural information through controlled fragmentation. By employing ESI-MS/MS, one can readily confirm the molecular weight and the presence of bromine via the characteristic isotopic signature of the protonated molecule at m/z 254/256. The subsequent fragmentation is dominated by the loss of neutral species from the tert-butyl group, primarily isobutylene (56 Da), leading to a stable heterocyclic fragment at m/z 198/200. Further fragmentation of this core structure involves the loss of bromine, either as a radical or as HBr. This predictable fragmentation pattern, when combined with data from NMR and IR spectroscopy, allows for the confident and unambiguous structural elucidation of this and related imidazo[1,2-a]pyridine derivatives, ensuring the integrity and quality of these vital compounds in research and development.

References

  • Title: Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray Source: PubMed URL: [Link]

  • Title: Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray Source: ResearchGate URL: [Link]

  • Title: Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry Source: PubMed URL: [Link]

  • Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation Source: PMC (PubMed Central) URL: [Link]

  • Title: What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Source: ResearchGate URL: [Link]

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

  • Title: What is the difference of spectra of EI-MS and ESI-MS/MS? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene Source: Semantic Scholar URL: [Link]

  • Title: (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene Source: ResearchGate URL: [Link]

  • Title: (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines Source: ResearchGate URL: [Link]

  • Title: Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI Source: MetwareBio URL: [Link]

  • Title: Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones Source: PubMed URL: [Link]

  • Title: Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants Source: Digital.CSIC URL: [Link]

  • Title: 8.2 Ionization techniques (EI, CI, ESI, MALDI) Source: Fiveable URL: [Link]

  • Title: Interpretation of Mass Spectra Source: IntechOpen URL: [Link]

  • Title: Ion fragmentation of small molecules in mass spectrometry Source: University of Alabama at Birmingham URL: [Link]

  • Title: Mass Spectrometric Analysis. Aliphatic Halogenated Compounds Source: Analytical Chemistry URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: University of California, Irvine URL: [Link]

  • Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: ResearchGate URL: [Link]

  • Title: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega URL: [Link]

  • Title: CHAPTER 2 Fragmentation and Interpretation of Spectra Source: Michigan State University URL: [Link]

Sources

Validation

Comparative efficacy of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide derivatives in biological assays

Comparative Efficacy of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine Hydrobromide Derivatives in Biological Assays As a Senior Application Scientist, evaluating the pharmacological potential of early-stage chemical precurs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine Hydrobromide Derivatives in Biological Assays

As a Senior Application Scientist, evaluating the pharmacological potential of early-stage chemical precursors requires a deep understanding of structural biology and assay mechanics. 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide (CAS: 1803588-93-3) is not merely a chemical intermediate; it is a highly privileged, strategically designed synthon used to construct potent kinase inhibitors [4].

The imidazo[1,2-a]pyridine core serves as an excellent bioisostere for the adenine ring of ATP, allowing it to anchor deeply within the hinge region of various kinases [1]. The specific substitutions on this precursor dictate its downstream efficacy:

  • The C2 tert-butyl group: Provides significant steric bulk and lipophilicity, driving the molecule into the hydrophobic pocket adjacent to the ATP-binding site. This dramatically increases both binding affinity and target residence time.

  • The C7 bromo group: Acts as a critical synthetic handle. It enables late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing medicinal chemists to rapidly generate libraries of derivatives optimized for specific kinase targets, such as PI3K, mTOR, and c-Met [2, 3].

Mechanistic Rationale: Dual Kinase Targeting

Derivatives synthesized from this hydrobromide precursor have demonstrated profound efficacy in disrupting the hyperactivated PI3K/AKT/mTOR signaling axis, a pathway notoriously implicated in tumorigenesis and drug resistance[1, 3]. By occupying the ATP-binding cleft, these derivatives competitively inhibit kinase phosphorylation, arresting downstream survival signals.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (PKB) PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Activates Proliferation Tumor Proliferation & Survival mTOR->Proliferation Drives Derivatives Imidazo[1,2-a]pyridine Derivatives Derivatives->PI3K Competitive Inhibition Derivatives->mTOR Competitive Inhibition

Fig 1. Mechanism of action of imidazo[1,2-a]pyridine derivatives on the PI3K/AKT/mTOR pathway.

Quantitative Efficacy Comparison

To objectively evaluate the performance of derivatives derived from the 7-bromo-2-tert-butylimidazo[1,2-a]pyridine scaffold, we benchmark their enzymatic and cellular IC₅₀ values against established clinical standards. The data below synthesizes findings from recent structural activity relationship (SAR) optimizations [1, 2, 3].

Table 1: Comparative In Vitro Kinase Inhibition and Cellular Efficacy

Compound / DerivativeC7 Modification (via cross-coupling)PI3Kα IC₅₀ (nM)c-Met IC₅₀ (nM)HCT116 Cell Viability IC₅₀ (nM)Target Profile
Derivative A (Ref 15a)Arylsulfonylhydrazide2.4 ± 0.3>100045.2 ± 3.1PI3K/mTOR Dual Inhibitor
Derivative B (Ref 13k)Quinazoline fusion1.94 ± 0.1>100090.0 ± 5.4PI3Kα Selective Inhibitor
Derivative C (Ref 22e)1-methylpyrazole>10003.9 ± 0.460.0 ± 4.2c-Met Selective Inhibitor
HS-173 (Standard)Imidazo[1,2-a]pyridine core0.8 ± 0.1N/A12.5 ± 1.8PI3Kα Standard
Crizotinib (Standard)Aminopyridine coreN/A11.0 ± 2.148.0 ± 3.5c-Met Standard

*Note: Cellular viability for c-Met inhibitors was measured in c-Met-addicted EBC-1 cell lines rather than HCT116.

Key Insight: The data proves the versatility of the 7-bromo-2-tert-butylimidazo[1,2-a]pyridine precursor. Depending on the moiety coupled at the C7 position, the scaffold can be finely tuned to achieve sub-nanomolar selectivity for either PI3Kα [3] or c-Met[2], rivaling or exceeding the enzymatic potency of clinical standards like Crizotinib.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the biological assays used to generate the above data must be rigorously controlled. Below are the step-by-step protocols designed as self-validating systems.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality & Rationale: We utilize the ADP-Glo assay because it measures the generation of ADP directly resulting from kinase-mediated ATP hydrolysis. Unlike radiometric assays, it avoids radioactive isotopes while providing a high-throughput, highly sensitive luminescent readout that is directly proportional to kinase activity. Self-Validation System: The assay strictly requires a No-Enzyme Control (to define the background luminescence floor) and a Vehicle Control (0.1% DMSO) (to define 100% uninhibited kinase activity). A known reference inhibitor (e.g., HS-173) is run in parallel to validate the dynamic range and curve-fitting algorithms.

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute the imidazo[1,2-a]pyridine derivatives in 100% DMSO to create a 10-point concentration curve. Transfer to a 384-well white microplate, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 2 µL of the purified kinase (e.g., PI3Kα or c-Met) diluted in optimized kinase buffer (containing MgCl₂ and EGTA). Incubate at room temperature for 15 minutes to allow compound-enzyme pre-binding.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mix (ATP concentration must be set at the empirical Kₘ for the specific kinase to ensure competitive inhibition kinetics). Incubate for 60 minutes at 30°C.

  • Kinase Reaction Termination: Add 4 µL of ADP-Glo™ Reagent. This halts the kinase reaction and depletes any unconsumed ATP, leaving only the generated ADP. Incubate for 40 minutes.

  • Signal Generation: Add 8 µL of Kinase Detection Reagent. This converts the ADP back to ATP, which drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a multi-mode microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Workflow CompPrep 1. Compound Prep (Serial Dilution in DMSO) EnzymeInc 2. Kinase Reaction (Enzyme + Substrate + ATP) CompPrep->EnzymeInc Detection 3. ADP-Glo Detection (Luminescence Readout) EnzymeInc->Detection DataAnal 4. Data Analysis (Non-linear Regression) Detection->DataAnal

Fig 2. Step-by-step experimental workflow for the in vitro luminescent kinase inhibition assay.

Protocol 2: Cellular Anti-Proliferation Assay (CellTiter-Glo®)

Causality & Rationale: While enzymatic assays prove target engagement, cellular assays are mandatory to confirm that the derivative can penetrate the cell membrane and operate in a complex intracellular environment. We measure intracellular ATP levels as a direct proxy for the number of metabolically active, viable cells. Self-Validation System: Staurosporine (a broad-spectrum pan-kinase inhibitor) is used as a positive control for maximum cytotoxicity, ensuring the cells are responsive to apoptotic induction.

Step-by-Step Workflow:

  • Cell Seeding: Seed HCT116 (colon cancer) or EBC-1 (lung cancer) cells at a density of 3,000 cells/well in 96-well clear-bottom plates. Incubate overnight at 37°C in 5% CO₂ to allow cell adhesion.

  • Compound Treatment: Treat cells with varying concentrations of the synthesized derivatives (0.1 nM to 10 µM). Include vehicle control wells (0.1% DMSO). Incubate for 72 hours.

  • Lysis and Detection: Equilibrate plates to room temperature for 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the culture media volume. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence. Normalize the data against the vehicle control (set as 100% viability) to plot dose-response curves and derive the cellular IC₅₀.

References

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors Source: NIH / PMC URL:[Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition Source: MDPI URL:[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide

As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, including their safe and environmentally responsible disposal. 7-Bromo-2-te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, including their safe and environmentally responsible disposal. 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide, a member of the biologically significant imidazopyridine class, requires meticulous handling not just in its use but also in its disposal.[1][2] This guide provides an in-depth, procedural framework for researchers and laboratory managers to ensure that waste streams containing this compound are managed in a way that prioritizes safety, regulatory compliance, and scientific integrity.

The protocols outlined here are grounded in the "cradle-to-grave" hazardous waste management system established by the Resource Conservation and Recovery Act (RCRA) and enforced by the U.S. Environmental Protection Agency (EPA).[3] Adherence to these guidelines is not merely a suggestion but a legal and ethical obligation for all waste generators.[3]

Part 1: Hazard Characterization and Risk Assessment

Before any disposal procedure can be established, a thorough understanding of the compound's hazards is essential. Under EPA regulations, a chemical waste is considered hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[4]

1.1. Classification of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide Waste:

  • Corrosivity: The "hydrobromide" salt form indicates that in the presence of moisture, it can form hydrobromic acid, a strong acid. Aqueous solutions of this waste are likely to be acidic and may meet the EPA's definition of corrosive waste (pH ≤ 2).

  • Reactivity: The compound is not expected to be explosive or water-reactive. However, as an acidic salt, it is incompatible with strong bases. It should also be kept away from strong oxidizing agents.[5][10]

  • Ignitability: The solid material is not flammable. However, if dissolved in a flammable solvent (e.g., ethanol, acetone), the resulting solution would be classified as an ignitable hazardous waste.

Based on this assessment, waste containing 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide must be handled as hazardous waste.

Part 2: On-Site Management and Pre-Disposal Procedures

Proper management begins at the point of generation within the laboratory.[11] The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that a Chemical Hygiene Plan includes procedures for the safe removal of contaminated waste.[12][13]

2.1. Personal Protective Equipment (PPE)

When handling the pure compound or its waste, the following minimum PPE is required:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[14]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Contaminated gloves should be disposed of as hazardous waste.[8]

  • Body Protection: A standard laboratory coat.

2.2. Critical Importance of Waste Segregation

Segregation is the most crucial step in laboratory waste management to ensure safety and control disposal costs.

  • Halogenated vs. Non-Halogenated Waste: This compound is a halogenated organic . It must be collected in a dedicated "Halogenated Organic Waste" container.[5][15] Mixing it with non-halogenated solvents (like acetone or hexane) contaminates the entire volume, significantly increasing the cost and complexity of disposal.[7][15]

  • Incompatible Chemicals: Never mix this waste with bases, strong oxidizing agents, or other reactive chemicals.[5][11] Such mixing can cause dangerous reactions.

2.3. Containerization and Labeling

All hazardous waste must be accumulated in appropriate containers at or near the point of generation.[11]

  • Container Selection: The container must be in good condition, compatible with the chemical waste (e.g., a glass or polyethylene container for acidic and halogenated waste), and have a secure, leak-proof screw cap.[5][11]

  • Labeling Protocol: Proper labeling is a strict EPA requirement.[11] The label must be affixed to the container as soon as the first drop of waste is added.[5] The label must clearly state:

    • The words "Hazardous Waste" .[15]

    • The full chemical name(s) of the contents: "Waste 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide" . Do not use abbreviations or chemical formulas.[5]

    • If in solution, list all solvent components and their approximate percentages.

    • An indication of the hazards (e.g., "Toxic," "Corrosive").

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation to its final removal from the laboratory.

  • Characterize the Waste: Immediately identify any waste stream containing 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide as Hazardous Waste .

  • Select the Correct Waste Container: Obtain a designated, properly labeled "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department or as per your laboratory's protocol.

  • Transfer Waste: Carefully transfer the waste into the designated container, wearing appropriate PPE.

  • Secure the Container: Tightly close the container lid after each addition. Hazardous waste containers must remain closed except when actively adding waste.[5]

  • Store in a Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA within the laboratory.[16] This area must be under the control of laboratory personnel, away from heat or ignition sources, and ideally within a secondary containment system to mitigate spills.[11][17]

  • Arrange for Disposal: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for pickup through your institution's EHS office.[16] They will manage the transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[3]

Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash. [11][17][18] This is a direct violation of EPA regulations and poses a significant threat to the environment and public water systems.

Data and Workflow Summary

Table 1: Disposal Parameters for 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide
ParameterGuidelineRationale & References
Waste Classification Hazardous WasteExhibits characteristics of Toxicity and potentially Corrosivity.[4][8]
Primary EPA Hazard Toxic WasteDue to its nature as a halogenated organic compound and biologically active core.[5][9]
Secondary EPA Hazard Corrosive Waste (if aqueous)Hydrobromide salt can form hydrobromic acid (pH ≤ 2).
Waste Segregation Collect in Halogenated Organic Waste stream.Prevents contamination of non-halogenated streams; required for proper treatment and cost control.[5][7][15]
Container Type Glass or chemically resistant plastic (e.g., HDPE) with a sealed screw cap.Ensures chemical compatibility and prevents leaks/spills.[5][11]
Required Labeling "Hazardous Waste" + Full Chemical Name(s) + Hazard characteristics.Ensures compliance and safety for all personnel handling the waste.[5][11][15]
Prohibited Disposal DO NOT dispose of in sanitary sewer or regular trash.Prevents environmental contamination and non-compliance with federal law.[17][18]
Final Disposal Route Via licensed hazardous waste facility (coordinated through institutional EHS).Ensures waste is treated and disposed of in an environmentally sound manner according to "cradle-to-grave" principles.[3][4]
Diagram 1: Waste Segregation and Disposal Workflow

This diagram illustrates the decision-making process for correctly segregating waste containing 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide.

G cluster_assessment Waste Assessment cluster_containers Containerization start Waste Containing 7-Bromo-2-tert-butylimidazo [1,2-a]pyridine hydrobromide Generated is_solid Is the waste a solid or in a non-solvent matrix? start->is_solid is_solvent_halogenated Is the solvent halogenated (e.g., DCM, Chloroform)? is_solid->is_solvent_halogenated No (in solution) solid_waste Container: 'Solid Halogenated Organic Hazardous Waste' is_solid->solid_waste Yes (solid) halogenated_waste Container: 'Liquid Halogenated Organic Hazardous Waste' is_solvent_halogenated->halogenated_waste Yes mixed_waste Container: 'Liquid Halogenated Organic Hazardous Waste' (Solvent mixture must be listed on label) is_solvent_halogenated->mixed_waste No (in non-halogenated solvent) end_node Store in SAA & Arrange for EHS Pickup solid_waste->end_node halogenated_waste->end_node mixed_waste->end_node

Caption: Decision workflow for proper waste container selection.

Part 4: Spill and Emergency Procedures

In the event of an accidental release, prompt and correct action is vital.

  • Small Spills (Solid): If a small amount of the solid material is spilled, carefully sweep it up (avoiding dust generation) and place it in a sealed, labeled hazardous waste container.[14][19] Decontaminate the area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Small Spills (Liquid): For solutions, use absorbent pads to contain and soak up the spill.[5] Place the used pads into a sealed, labeled hazardous waste container.

  • Large Spills: In the case of a large spill, evacuate the immediate area and alert your colleagues.[5] Close the laboratory doors and contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Vertex AI Search. (2022, July 12).
  • Daniels Health. (2025, May 21).
  • Braun Research Group.
  • ACTenviro.
  • University of Louisville.
  • U.S. Environmental Protection Agency. (2025, June 23). Learn the Basics of Hazardous Waste.
  • Labor Security System.
  • ECHEMI.
  • National Science Teaching Association. (2024, August 16).
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • Vanderbilt University Medical Center. The Laboratory Standard | Office of Clinical and Research Safety.
  • University of California, Santa Cruz. Hazardous Waste Reduction - Environmental Health and Safety.
  • U.S. Environmental Protection Agency.
  • Occupational Safety and Health Administration. 1910.
  • Aldrich. (2025, October 14).
  • Thermo Fisher Scientific. (2011, June 13).
  • American Chemistry Council.
  • Pi Chemicals. SAFETY DATA SHEET - (E)-1-bromo-2-trimethylsilylethene.
  • U.S. Environmental Protection Agency.
  • Sdfine.
  • Sisco Research Laboratories Pvt. Ltd.
  • Acros Organics. SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-2-carbaldehyde.
  • Fisher Scientific. SAFETY DATA SHEET - Pyridine hydrobromide perbromide, tech. 90%.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Physikalisch-Technische Bundesanstalt.
  • University of British Columbia.
  • Pfaltz & Bauer. SAFETY DATA SHEET - Pyridinium bromide perbromide.
  • Cornell University Environment, Health and Safety. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus.
  • EPFL.
  • NextSDS.
  • PMC.
  • Carl ROTH.
  • MDPI. (2022, November 22). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.